molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No.: B097489
CAS No.: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5).[1][2][3] Due to the limited availability of specific experimental data for this particular isomer, this document also incorporates data from structurally similar compounds to offer a broader context for its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of this compound's potential applications.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure incorporates a bromine atom, two methyl groups, and a nitro group attached to a benzene ring.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 18873-95-5[2][3]
Molecular Formula C₈H₈BrNO₂[1][2][5]
Molecular Weight 230.06 g/mol [5][6]
InChI Key HPXSPJGSFHLODM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table includes available data for the target compound and related isomers for comparison.

PropertyThis compound1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer)
Appearance -Pale yellow solid[5]
Melting Point 65-67 °C[2]54-56 °C[5]
Boiling Point 294.2±35.0 °C (Predicted)[2]293.641 °C at 760 mmHg[5]
Density 1.533±0.06 g/cm³ (Predicted)[2]1.534 g/cm³[5]
Flash Point 131.7±25.9 °C (Predicted)[2]131.389 °C[5]
Refractive Index 1.583 (Predicted)[2]1.583[5]
Solubility -Slightly soluble in water[5]
XLogP3 3.44[2]3.2[7][6]
Topological Polar Surface Area (TPSA) 45.8 Ų[2]45.8 Ų[7][6]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

The synthesis would likely involve the nitration of 3-Bromo-1,2-dimethylbenzene. The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the reaction.

Caption: Hypothetical workflow for the synthesis of this compound.

Generalized Experimental Protocol for Nitration:

This protocol is based on general methods for the nitration of aromatic compounds and should be adapted and optimized for the specific substrate.[8][9]

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (HNO₃) dropwise to concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.[9][10]

  • Reaction Setup: Dissolve the starting material (e.g., 3-Bromo-1,2-dimethylbenzene) in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.[10]

  • Reagent Addition: Slowly add the cold nitrating mixture to the solution of the substituted benzene while maintaining a low temperature (e.g., below 10 °C).[10]

  • Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8][10]

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.[9][11]

  • Extraction and Purification: The crude product can be collected by filtration. The solid is then washed with water and a dilute solution of sodium bicarbonate.[11] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9][11]

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[10] The nitro group also activates the ring for nucleophilic aromatic substitution (SNAr), although this effect is strongest when it is ortho or para to a leaving group.[12][13][14][15] The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in pharmaceutical synthesis.[16]

  • Bromine Atom (-Br): The bromine atom is a deactivating group due to its inductive effect but is an ortho, para-director due to resonance.[10] It serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[12][16]

  • Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.[10]

This combination of functional groups makes this compound a versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4][11][12] For instance, derivatives of similar nitroaromatic compounds are explored as potential enzyme inhibitors.[12]

Potential Derivatization Pathways:

Caption: Potential chemical transformations of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class (halogenated nitroaromatics) should be handled with care. Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[17]

For the related isomer, 1-Bromo-2,4-dimethyl-5-nitrobenzene, the following GHS hazard statements have been reported:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from heat and strong oxidizing agents.[10]

Conclusion

This compound is a functionalized aromatic compound with significant potential as an intermediate in organic synthesis. While specific experimental data is limited, its structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex target molecules. This guide has summarized the available information and provided context based on related compounds to aid researchers in its application. Further experimental studies are necessary to fully characterize its properties and explore its potential in drug development and other areas of chemical science.

References

An In-depth Technical Guide to 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS 18873-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a substituted aromatic compound with the CAS number 18873-95-5. Its molecular structure, featuring a bromine atom, two methyl groups, and a nitro group strategically positioned on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry and drug development. The presence of multiple functional groups allows for a range of chemical modifications, rendering it a valuable building block for the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

PropertyValueSource
CAS Number 18873-95-5N/A
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Physical Form (at 20°C) Solid[1]
Purity Typically ≥95% or 98%N/A
Melting Point 65-67 °C[2]
Boiling Point 294.2±35.0 °C (Predicted)[2]
Density 1.533±0.06 g/cm³ (Predicted)[2]
Flash Point 131.7±25.9 °C (Predicted)[2]
Refractive Index 1.583 (Predicted)[2]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of synthesized this compound. The values presented below are estimations based on the substituent effects of bromine, methyl, and nitro groups on a benzene ring.

Table of Predicted ¹H NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.5 - 7.8m2H
Methyl H (C1)~2.4s3H
Methyl H (C2)~2.3s3H

Table of Predicted ¹³C NMR Data (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-NO₂~150
C-Br~120
C-CH₃ (x2)~135, ~138
C-H (x2)~128, ~132
CH₃ (x2)~15-20
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table of Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600 - 1475
NO₂ (asymmetric stretch)1550 - 1500
NO₂ (symmetric stretch)1350 - 1300
C-Br700 - 500
Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table of Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺229/231Molecular ion peak showing the bromine isotope pattern.
[M-NO₂]⁺183/185Fragment corresponding to the loss of a nitro group.

Synthesis

A plausible synthetic route to this compound involves the nitration of a brominated dimethylbenzene precursor. The following is a generalized experimental protocol.

Proposed Synthesis Workflow

G cluster_0 Synthesis of this compound start Starting Material: 4-Bromo-1,2-dimethylbenzene reagents Nitrating Mixture: HNO₃ / H₂SO₄ reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents->reaction Addition at 0-5 °C workup Work-up: Ice-water quench, extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Nitration of 4-Bromo-1,2-dimethylbenzene

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid. To the cooled acid, add concentrated nitric acid dropwise with continuous stirring, maintaining a temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-Bromo-1,2-dimethylbenzene in dichloromethane and cool the solution to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 4-Bromo-1,2-dimethylbenzene via the dropping funnel over 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical transformations, primarily involving the bromine and nitro functionalities.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a key functional group in many pharmaceutical compounds.

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (15 mL).

  • Add a solution of SnCl₂·2H₂O (5.0 mmol) in concentrated HCl (2 mL).

  • Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.

  • Cool the reaction in an ice bath and carefully neutralize with 10 M NaOH solution to a pH of approximately 10-12.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-1,2-dimethyl-3-aminobenzene.

G cluster_0 Nitro Group Reduction Workflow start This compound reagents Reducing Agent: SnCl₂·2H₂O in EtOH/HCl reaction Reduction start->reaction reagents->reaction Heat to 70 °C workup Work-up: Neutralization with NaOH, Extraction reaction->workup product 5-Bromo-1,2-dimethyl-3-aminobenzene workup->product

Caption: Workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation through reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene/water mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid catalyst Catalyst System: Pd(OAc)₂, PCy₃, K₃PO₄ reaction Suzuki-Miyaura Coupling start->reaction catalyst->reaction Toluene/Water, 100 °C workup Work-up and Purification reaction->workup product Coupled Product workup->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Development

Nitroaromatic compounds are a class of molecules that have been extensively investigated for their wide range of biological activities.[3] The nitro group can act as a key pharmacophore and is present in several commercial drugs.[3] Derivatives of this compound could potentially be explored for various therapeutic applications.

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile starting material. Through the synthetic transformations described above (nitro reduction and cross-coupling), a diverse library of compounds can be generated for biological screening.

Potential Biological Activities
  • Antimicrobial Agents: Nitro-containing molecules have a long history as antibacterial and antifungal agents.[3] The nitro group can be reduced within microbial cells to form reactive species that are toxic to the microorganism.

  • Anticancer Agents: Some nitroaromatic compounds have shown promise as anticancer agents, often through bioreductive activation in the hypoxic environment of tumors.

  • Enzyme Inhibitors: The substituted benzene ring can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases or proteases, which are important targets in many diseases.

General Signaling Pathway for Nitroaromatic Bioactivity

The biological activity of many nitroaromatic compounds is initiated by the reduction of the nitro group, a process often catalyzed by nitroreductase enzymes present in target cells.

G cluster_0 Bioactivation of Nitroaromatic Compounds nitro Nitroaromatic Compound (e.g., Derivative of this compound) enzyme Nitroreductase Enzyme reduction Reduction of Nitro Group nitro->reduction enzyme->reduction reactive Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) reduction->reactive damage Cellular Damage (DNA, proteins, lipids) reactive->damage effect Biological Effect (e.g., Antimicrobial, Anticancer) damage->effect

Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its polysubstituted aromatic ring provides multiple sites for synthetic modification, making it an attractive starting material for the synthesis of diverse and complex molecules. For researchers in drug discovery and development, this compound offers a scaffold to generate novel chemical entities for screening against a variety of biological targets. The detailed experimental protocols and predictive data provided in this guide serve as a foundation for its practical application in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5). It is a substituted aromatic compound of interest in organic synthesis, potentially serving as a key intermediate in the development of novel pharmaceuticals and other functional materials. This document collates available quantitative data, outlines general experimental protocols for the determination of its properties, and presents a logical workflow for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

This compound is a halogenated and nitrated derivative of o-xylene. Its structure, featuring a bromine atom, two methyl groups, and a nitro group on a benzene ring, makes it a versatile building block for further chemical modifications. The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are based on computational predictions.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-Bromo-3-nitro-o-xylene, 2,3-Dimethyl-5-bromonitrobenzene[1][2]
CAS Number 18873-95-5[3][4][5]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [2]
Melting Point 65-67 °C[1]
Boiling Point 294.2 ± 35.0 °C (Predicted)[1]
Density 1.533 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in alcohols and ethers.
XLogP3 3.44[1]
Topological Polar Surface Area 45.8 Ų[1]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[3]

  • The capillary tube is placed in a melting point apparatus and heated slowly.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its application in various chemical reactions and formulations.

Protocol:

  • A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of a solvent (e.g., 1 mL of water, ethanol, or diethyl ether).

  • The mixture is vortexed or shaken vigorously for a set period.

  • Visual inspection determines whether the compound has dissolved completely, partially, or not at all. This can be quantified if necessary using techniques like UV-Vis spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Expected significant peaks would correspond to the C-H bonds of the methyl and aromatic groups, the C=C bonds of the aromatic ring, the C-Br bond, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1550 cm⁻¹ and 1375 cm⁻¹ for aromatic nitro compounds).[6]

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis and Purification Workflow

A plausible synthetic route to this compound involves the nitration of a substituted benzene derivative. The purification of the final product is crucial to obtain a compound of high purity for subsequent applications.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Start Starting Material: 3-Bromo-o-xylene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Quenching Quenching on Ice Nitration->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Anhydrous MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization (e.g., from Ethanol) Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Analysis Analysis: - Melting Point - NMR - IR - Mass Spectrometry Final_Product->Analysis

Caption: A logical workflow for the synthesis and characterization of this compound.

Logical Relationships in Spectroscopic Analysis

The structural confirmation of this compound relies on the correlation of data from various spectroscopic techniques.

G cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure (Connectivity, Stereochemistry) NMR->Structure Functional_Groups Functional Groups (-NO₂, C-Br, -CH₃, Aromatic Ring) IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure->Functional_Groups Structure->Mol_Weight

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties. While detailed experimental data for this specific compound is limited, established analytical and synthetic protocols for similar aromatic compounds can be readily applied for its characterization and synthesis. This guide provides a foundational understanding for researchers and scientists working with this and related molecules in the pursuit of new chemical entities.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1,2-dimethyl-3-nitrobenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative experimental data in public literature, this document summarizes the available qualitative information and presents established methodologies for its empirical determination. Furthermore, it outlines the critical role of solubility data in process chemistry, crystallization, and formulation development.

Introduction and Physicochemical Properties

This compound (CAS No: 18873-95-5) is a substituted aromatic nitro compound. Its chemical structure, featuring a benzene ring with bromine, nitro, and methyl substituents, dictates its physical and chemical properties, including its solubility profile. Aromatic nitro compounds are typically non-polar to weakly polar, which influences their solubility in various organic solvents. General principles of "like dissolves like" suggest that it will be more soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents like water. Indeed, sources describe the compound as insoluble in water but soluble in many organic solvents like alcohols and ethers[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1]
Melting Point 65-67 °C[1][2]
Boiling Point 294.2 ± 35.0 °C (Predicted)[2]
Density 1.533 ± 0.06 g/cm³ (Predicted)[1][2]
XLogP3 3.44[2]

Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively reported in peer-reviewed literature, a qualitative assessment can be made based on its structure and data from analogous compounds. Aromatic nitro compounds are generally readily soluble in a wide range of organic solvents[3]. The table below provides an expected qualitative solubility profile in common laboratory solvents.

Table 2: Qualitative Solubility of this compound

SolventSolvent TypeExpected SolubilityRationale
Water Highly Polar ProticInsoluble / Very LowThe compound's largely non-polar aromatic structure does not interact favorably with polar water molecules[1][4].
Methanol / Ethanol Polar ProticSolubleAlcohols can engage in dipole-dipole interactions and are common solvents for many organic solids[1][5].
Acetone Polar AproticSolubleGood general solvent for weakly polar to moderately polar organic compounds.
Dichloromethane Polar AproticSolubleFrequently used as a solvent for aromatic compounds.
Tetrahydrofuran (THF) Polar Aprotic (Ether)SolubleEthers are generally good solvents for aromatic compounds[1].
Toluene / Benzene Non-Polar AromaticSolubleThe aromatic nature of the solvent and solute leads to favorable pi-stacking and van der Waals interactions[4].
Hexane / Heptane Non-Polar AliphaticSparingly Soluble to InsolubleThe presence of the polar nitro group may limit solubility in highly non-polar aliphatic solvents.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving a wide array of organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an empirical study is necessary. The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent[6].

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is measured analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated method for the analyte

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology
  • Preparation: Add an excess amount of solid this compound to several sealed vials containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is achieved[6].

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis). Measure the concentration of this compound.

  • Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the density of the solvent (if converting to a mass/mass basis).

    • Solubility (g/L) = C (g/L) × DF

Visualized Workflows and Relationships

Diagrams created with Graphviz illustrate key processes and logical connections relevant to the study of solubility.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil Ensure saturation sep 3. Phase Separation Sedimentation & Centrifugation equil->sep Reach equilibrium sample 4. Sampling & Filtration Collect and filter supernatant sep->sample Isolate saturated solution analysis 5. Analysis Quantify concentration (HPLC/UV-Vis) sample->analysis Prepare for measurement calc 6. Calculation Determine solubility from concentration analysis->calc Obtain quantitative value

Caption: General workflow for experimental solubility determination.

G cluster_logic Importance of Solubility Data in R&D sol_data Solubility Data synthesis Reaction Engineering (Solvent Selection, Concentration) sol_data->synthesis purification Purification (Crystallization, Extraction) sol_data->purification formulation Formulation (Dosing, Bioavailability) sol_data->formulation

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and substituent effects. It includes a comprehensive table of predicted chemical shifts, coupling constants, and integration values. Furthermore, a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound is detailed. Visual diagrams illustrating the molecular structure with expected proton interactions and a general experimental workflow are also provided to aid in the understanding and application of this data.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The structural elucidation of such molecules is heavily reliant on spectroscopic techniques, with ¹H NMR spectroscopy being one of the most powerful tools for determining the arrangement of protons within a molecule. This guide aims to provide researchers with a foundational understanding of the expected ¹H NMR characteristics of this compound, facilitating its identification and characterization in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting them downfield, while the methyl groups are electron-donating, causing a slight shielding effect. The bromine atom has a moderate deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4Aromatic CH7.6 - 7.8Doublet~2.0 - 2.51H
H-6Aromatic CH7.4 - 7.6Doublet~2.0 - 2.51H
CH₃-1Methyl Protons2.3 - 2.5Singlet-3H
CH₃-2Methyl Protons2.2 - 2.4Singlet-3H

Molecular Structure and Predicted Proton Interactions

The molecular structure of this compound contains two aromatic protons and two methyl groups, leading to four distinct signals in the ¹H NMR spectrum. The two aromatic protons, H-4 and H-6, are expected to show a meta-coupling interaction.

Caption: Molecular structure and predicted proton coupling.

Standard Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring a ¹H NMR spectrum of a solid organic compound like this compound.

4.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mixing: Gently agitate the vial to ensure the sample is fully dissolved.

  • Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Sealing: Cap the NMR tube to prevent solvent evaporation and contamination.

4.2. NMR Spectrometer Parameters (Example for a 500 MHz Spectrometer)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

4.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The general workflow for obtaining and analyzing a ¹H NMR spectrum is depicted in the following diagram.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation B NMR Data Acquisition A->B Insert sample into spectrometer C Data Processing B->C FID signal D Spectral Analysis C->D Processed spectrum E Structure Elucidation D->E Interpretation of shifts, couplings, and integrals

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has presented a predicted ¹H NMR spectrum and a standardized experimental protocol for this compound. While awaiting the availability of experimental data, this guide serves as a valuable resource for researchers in the fields of organic chemistry and drug development, aiding in the prospective identification and structural analysis of this compound. The provided methodologies and diagrams offer a practical framework for the application of ¹H NMR spectroscopy in chemical research.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-1,2-dimethyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality computational prediction tools to offer a reliable reference for researchers. It includes a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR data suitable for this class of molecule, alongside structured data tables and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on the established effects of bromo, nitro, and methyl substituents on the benzene ring. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the two methyl groups, results in a distinct chemical shift pattern for each carbon atom.

The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized in the table below. The carbon atoms of the benzene ring are numbered starting from the carbon attached to the first methyl group and proceeding towards the second methyl group. The methyl carbons are designated C7 and C8.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C3 (C-NO₂)150.1Quaternary (Aromatic)
C1141.2Quaternary (Aromatic)
C2137.5Quaternary (Aromatic)
C6134.8CH (Aromatic)
C4126.5CH (Aromatic)
C5 (C-Br)119.8Quaternary (Aromatic)
C8 (2-CH₃)20.7CH₃ (Aliphatic)
C7 (1-CH₃)15.3CH₃ (Aliphatic)

Molecular Structure and NMR Assignment

The diagram below illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments in this guide.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

  • Mass: Weigh approximately 20-50 mg of the solid compound into a clean, dry vial. A higher concentration is recommended for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined solvent signal at ~77.16 ppm.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

  • Experiment: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument). This simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.

  • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including those in the aromatic and carbonyl regions, are captured.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is standard. For quantitative analysis, longer delays (5-10 seconds) may be necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

  • Pulse Width (P1): Calibrate a 30° or 90° pulse for the ¹³C channel. A 30° pulse is often used to allow for a shorter relaxation delay.

  • Number of Scans (NS): A significantly higher number of scans is required for ¹³C NMR compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C), for reproducibility.

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). Alternatively, if tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.

General Experimental Workflow

The logical workflow for obtaining and analyzing a ¹³C NMR spectrum is depicted below. This process ensures a systematic approach from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters (SW, NS, D1) transfer->setup acquire Run ¹³C NMR Experiment setup->acquire process Fourier Transform & Line Broadening acquire->process phase Phase & Baseline Correction process->phase reference Reference Spectrum (Solvent or TMS) phase->reference assign Peak Picking & Signal Assignment reference->assign report Generate Report assign->report

Caption: A generalized workflow for ¹³C NMR spectroscopy experiments.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Understanding the mass spectrometric behavior of this substituted nitroaromatic compound is crucial for its unambiguous identification in complex matrices, a common challenge in drug development and chemical research. This document outlines the probable fragmentation pathways, presents quantitative data in a structured format, details a standard experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+). The inherent stability of the aromatic ring suggests that the molecular ion will be observable. A key characteristic of the mass spectrum will be the isotopic signature of bromine, with the 79Br and 81Br isotopes occurring in a nearly 1:1 ratio. This will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily dictated by the nature and position of the substituents on the benzene ring:

  • Loss of the Nitro Group: A predominant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro group (•NO2), which has a mass of 46 Da. Another common fragmentation is the loss of nitric oxide (•NO) with a mass of 30 Da, often followed by the expulsion of a carbon monoxide (CO) molecule.

  • Benzylic Cleavage: The methyl groups attached to the aromatic ring can undergo benzylic cleavage, resulting in the loss of a hydrogen radical (•H) or a methyl radical (•CH3). The loss of a hydrogen radical from one of the methyl groups can lead to the formation of a stable tropylium-like ion.

  • Cleavage of the Bromine Atom: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion.

These primary fragmentation events will likely be followed by sequential losses of other small molecules or radicals, leading to a complex but interpretable mass spectrum.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). The relative abundances are predicted based on the known fragmentation patterns of similar compounds and the expected stability of the resulting ions.

Predicted Fragment Ion Structure/Formula m/z (for ⁷⁹Br) Predicted Relative Abundance Fragmentation Pathway
[M]•+[C₈H₈BrNO₂]•+230ModerateMolecular Ion
[M+2]•+[C₈H₈⁸¹BrNO₂]•+232ModerateIsotopic Peak of Molecular Ion
[M - NO₂]⁺[C₈H₈Br]⁺184HighLoss of •NO₂ from the molecular ion
[M - NO₂ + 2]⁺[C₈H₈⁸¹Br]⁺186HighIsotopic peak of [M - NO₂]⁺
[M - Br]⁺[C₈H₈NO₂]⁺151ModerateLoss of •Br from the molecular ion
[M - CH₃]⁺[C₇H₅BrNO₂]⁺215LowLoss of •CH₃ from the molecular ion
[M - CH₃ + 2]⁺[C₇H₅⁸¹BrNO₂]⁺217LowIsotopic peak of [M - CH₃]⁺
[M - NO₂ - H]⁺[C₈H₇Br]⁺183ModerateLoss of H• from [M - NO₂]⁺
[M - NO₂ - H + 2]⁺[C₈H₇⁸¹Br]⁺185ModerateIsotopic peak of [M - NO₂ - H]⁺

Experimental Protocols

A standard and effective method for analyzing semi-volatile organic compounds such as this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent like dichloromethane or acetone.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for enhanced sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare them with the predicted data.

Visualization of Fragmentation Pathway

The following diagram illustrates the logical relationships in the predicted fragmentation cascade of this compound under electron ionization.

Fragmentation_Pathway M [C₈H₈BrNO₂]•+ m/z = 230/232 F1 [C₈H₈Br]•+ m/z = 184/186 M->F1 - •NO₂ F2 [C₈H₈NO₂]⁺ m/z = 151 M->F2 - •Br F3 [C₇H₅BrNO₂]⁺ m/z = 215/217 M->F3 - •CH₃ F4 [C₈H₇Br]⁺ m/z = 183/185 F1->F4 - H•

Caption: Predicted EI fragmentation pathway of this compound.

An In-depth Technical Guide to the FT-IR Analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the expected vibrational modes, a standardized experimental protocol for sample analysis, and a logical workflow for the analytical process.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When an organic molecule like this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations include stretching, bending, and rocking. The resulting FT-IR spectrum is a unique molecular fingerprint, providing valuable qualitative information.

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted:

  • Aromatic Nitro Group (NO₂): This group is characterized by strong and distinct asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1].

  • Substituted Benzene Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern[2].

  • Methyl Groups (CH₃): The two methyl substituents will show characteristic aliphatic C-H stretching absorptions between 3000 and 2850 cm⁻¹[2].

  • Bromo Substituent (C-Br): The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹[3].

By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, one can confirm the presence of these functional groups and verify the identity and purity of the compound.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchingMedium to Weak
2980 - 2850Aliphatic C-H Stretching (from -CH₃ groups)Medium
1550 - 1490Asymmetric NO₂ StretchingStrong
1600 - 1450Aromatic C=C Ring StretchingMedium to Weak
1470 - 1440Asymmetric CH₃ BendingMedium
1380 - 1365Symmetric CH₃ Bending (Umbrella Mode)Medium
1360 - 1300Symmetric NO₂ StretchingStrong
1100 - 1000Aromatic C-H In-Plane BendingMedium
900 - 700Aromatic C-H Out-of-Plane BendingStrong
< 700C-Br StretchingMedium to Strong

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section details a standard methodology for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample of this compound (finely powdered)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die and hydraulic press

  • Spatula and weighing paper

  • Infrared lamp (for drying)

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software to eliminate interference.

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approx. 100-200 mg) under an infrared lamp to ensure it is completely dry.

    • Weigh approximately 1-2 mg of the this compound sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%[4].

    • Add the sample to the mortar containing the dried KBr.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering[4].

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-pressing die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet indicates proper sample preparation.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

    • Acquire the FT-IR spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the scan is complete, process the spectrum using the instrument's software (e.g., baseline correction, smoothing).

    • Label the significant peaks with their corresponding wavenumber values.

    • Thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent (e.g., acetone) and dry them completely to prevent cross-contamination.

Workflow for FT-IR Analysis

The logical progression from sample preparation to final data interpretation is crucial for accurate and reproducible results. The following diagram illustrates the standard workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Sample Weighing (1-2 mg) C Homogenize Sample & KBr in Mortar A->C B KBr Grinding (100-200 mg) B->C D Press Mixture into Pellet C->D F Place Pellet in Spectrometer D->F E Run Background Spectrum (Air) G Acquire Sample Spectrum E->G Software Subtraction F->G H Process Spectrum (e.g., Baseline Correction) G->H I Peak Identification & Assignment H->I J Compare with Reference Data & Predictions I->J K Final Report & Conclusion J->K

Caption: Workflow for the FT-IR analysis of a solid organic compound.

This comprehensive guide provides the foundational knowledge, predictive data, and procedural details necessary for the successful FT-IR analysis of this compound, enabling researchers to verify its chemical identity with confidence.

References

electrophilic aromatic substitution mechanism for 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for 5-Bromo-1,2-dimethyl-3-nitrobenzene is presented for researchers, scientists, and professionals in drug development. This guide details the regioselectivity of EAS reactions on this polysubstituted aromatic compound, governed by the complex interplay of the directing effects of its substituents.

Understanding Substituent Effects

The outcome of an electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions. The substituents on this compound are two methyl groups, a nitro group, and a bromine atom. Their individual effects are crucial for predicting the reaction's regiochemistry.

Table 1: Directing Effects of Substituents on the Aromatic Ring

SubstituentFormulaNatureInductive EffectResonance EffectOverall EffectDirecting Preference
Methyl-CH₃ActivatingElectron-donating (+I)Hyperconjugation (weakly donating)Weakly ActivatingOrtho, Para
Bromo-BrDeactivatingElectron-withdrawing (-I)Electron-donating (+M)Weakly DeactivatingOrtho, Para
Nitro-NO₂DeactivatingElectron-withdrawing (-I)Electron-withdrawing (-M)Strongly DeactivatingMeta

The two available positions for substitution on the this compound ring are C4 and C6. The directing effects of the existing groups are as follows:

  • Methyl groups (-CH₃): As activating groups, they direct incoming electrophiles to the ortho and para positions. The methyl at C1 directs to C2 (occupied) and C6 (ortho), and C4 (para). The methyl at C2 directs to C1 (occupied) and C3 (occupied), and C5 (occupied). Therefore, the methyl groups activate positions C4 and C6.

  • Nitro group (-NO₂): This strongly deactivating group directs incoming electrophiles to the meta position.[1][2][3][4] Relative to the nitro group at C3, the meta positions are C1 (occupied) and C5 (occupied). However, its powerful electron-withdrawing effect significantly deactivates the ortho (C2, C4) and para (C6) positions.

  • Bromo group (-Br): This weakly deactivating group directs to the ortho and para positions.[1][2] From its position at C5, it directs to C4 and C6 (ortho) and C2 (para, occupied).

Considering these effects, both C4 and C6 are potential sites for substitution. However, the C6 position is favored. It is ortho to an activating methyl group, para to the ortho, para-directing bromo group, and meta to the strongly deactivating nitro group. The C4 position is para to one methyl group but ortho to the strongly deactivating nitro group, making it less favorable for attack.

The Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds through a three-step sequence: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[5][6]

Step 1: Generation of the Electrophile (E⁺)

The electrophile is typically generated by the reaction of a reagent with a catalyst. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid.[7] In bromination, Br⁺ is generated from Br₂ and a Lewis acid like FeBr₃.[7]

Step 2: Formation of the Sigma Complex

The nucleophilic π-electron system of the aromatic ring attacks the electrophile. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[6] The attack will preferentially occur at the C6 position due to the combined directing effects of the substituents leading to a more stable sigma complex. The stability of this intermediate is key to the regioselectivity of the reaction. The positive charge of the arenium ion is delocalized across the ring, but certain resonance structures are more stable than others. Attack at C6 avoids placing the positive charge on the carbon atom bonded to the electron-withdrawing nitro group, which would be highly destabilizing.

Step 3: Deprotonation to Restore Aromaticity

A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the final substituted product.[6]

Visualization of the Mechanism

The following diagram illustrates the logical progression of the electrophilic aromatic substitution on this compound.

EAS_Mechanism cluster_start Reactants cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Sigma Complex Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation cluster_end Product A This compound D Nucleophilic Attack at C6 A->D B Electrophile Source (e.g., HNO₃/H₂SO₄) C Generated Electrophile (E⁺) B->C Catalysis C->D E Resonance-Stabilized Sigma Complex (More Stable Intermediate) D->E Resonance F Proton Removal by Base (e.g., HSO₄⁻) E->F G Final Product: 6-E-5-Bromo-1,2-dimethyl-3-nitrobenzene F->G Aromaticity Restored

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the bromo, methyl, and nitro substituents on the aromatic ring of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Understanding these electronic influences is paramount for predicting the molecule's reactivity, metabolic stability, and potential interactions within biological systems, making it a crucial aspect of drug design and development. This document synthesizes theoretical principles with available quantitative data to offer a comprehensive overview for researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction to Electronic Effects of Substituents

The reactivity and properties of a substituted benzene derivative are profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby affecting its nucleophilicity and the regioselectivity of subsequent chemical reactions. The overall electronic influence of a substituent is a combination of two primary phenomena: the inductive effect and the resonance effect.[1]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring.[2] Electron-withdrawing groups exert a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

  • Resonance Effect (R or M): Also known as the mesomeric effect, this is a consequence of the delocalization of π-electrons between the substituent and the aromatic ring.[1] This effect can be either electron-donating (+R) or electron-withdrawing (-R).

A quantitative measure of the electronic effect of a substituent is provided by the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids.[3] The Hammett constant (σ) for a given substituent is a measure of its electron-donating or electron-withdrawing power.

Analysis of Substituents in this compound

The electronic landscape of this compound is shaped by the interplay of its three distinct substituents: a bromo group, two methyl groups, and a nitro group.

Bromo Group (-Br)

The bromo substituent exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of bromine, it withdraws electron density from the benzene ring through the C-Br sigma bond.[2] This deactivates the ring towards electrophilic aromatic substitution.

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[4] This electron donation partially counteracts the inductive withdrawal.

Overall, the strong -I effect of bromine outweighs its +R effect, making it a deactivating group. However, the resonance donation directs incoming electrophiles to the ortho and para positions.[4]

Methyl Groups (-CH₃)

The two methyl groups at positions 1 and 2 are considered activating groups:

  • Inductive Effect (+I): Alkyl groups are electron-donating through an inductive effect, pushing electron density into the benzene ring and increasing its nucleophilicity.[1]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital. This effect further enhances the electron-donating nature of the methyl groups.

The cumulative effect of the two methyl groups is a significant activation of the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to themselves.

Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing substituent:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong withdrawal of electron density from the ring through the C-N sigma bond.[1]

  • Resonance Effect (-R): The nitro group can delocalize π-electrons from the benzene ring onto its own structure, creating resonance forms with a positive charge on the ring.[5] This is a potent deactivating effect.

Both the inductive and resonance effects of the nitro group are electron-withdrawing, making it a very strong deactivating group.[6] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[7]

Quantitative Data: Hammett Substituent Constants

The Hammett constants (σ) provide a quantitative measure of the electronic effects of these substituents. The values for the meta (σm) and para (σp) positions are particularly informative.

SubstituentHammett Constant (σp)Hammett Constant (σm)Overall Electronic Effect
-Br +0.232[8]+0.393[8]Deactivating, Ortho/Para directing
-CH₃ -0.170[8]-0.069[8]Activating, Ortho/Para directing
-NO₂ +0.778[8]+0.710[8]Strongly Deactivating, Meta directing

Combined Electronic Effects in this compound

The overall electronic character of the this compound ring is a complex interplay of the individual substituent effects.

  • Activation vs. Deactivation: The two activating methyl groups are in competition with the deactivating bromo and strongly deactivating nitro groups. The presence of the powerful nitro group likely renders the ring significantly less reactive towards electrophilic substitution compared to benzene.

  • Directing Effects: The directing effects of the substituents will determine the regioselectivity of any further reactions. The two methyl groups activate the positions ortho and para to them. The bromo group also directs ortho and para. The nitro group directs meta. The ultimate position of substitution will depend on the reaction conditions and the nature of the incoming electrophile, with the most activated and sterically accessible positions being the most likely sites of reaction.

Experimental Protocols for Determining Electronic Effects

Determination of Hammett Constants

Principle: This method involves measuring the equilibrium or rate constants of a reaction for a series of substituted benzene derivatives and comparing them to the unsubstituted parent compound. The ionization of benzoic acids is the classic example.[3]

Generalized Protocol:

  • Synthesis: Synthesize a series of meta- and para-substituted benzoic acids, including the unsubstituted benzoic acid as a reference.

  • Equilibrium Constant Measurement: Determine the acid dissociation constant (Ka) for each synthesized benzoic acid in a standardized solvent system (e.g., water at 25°C). This can be achieved through potentiometric titration.

  • Calculation: The Hammett substituent constant (σ) is calculated using the following equation: σ = log(Ka / Ka0) where Ka is the dissociation constant of the substituted benzoic acid and Ka0 is the dissociation constant of the unsubstituted benzoic acid.

Spectroscopic Analysis (NMR and IR)

Principle: Spectroscopic techniques can provide insights into the electron distribution within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the aromatic protons and carbons are sensitive to the electron density around them. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.[9]

  • Infrared (IR) Spectroscopy: The stretching frequency of specific bonds (e.g., C=O in a substituted acetophenone) can be correlated with the electronic effect of the substituent on the ring.[9]

Generalized Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted benzene compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts of the aromatic protons. Compare these shifts to those of unsubstituted benzene to infer the electron-donating or electron-withdrawing nature of the substituents.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the substituents in this compound.

Electronic_Effects cluster_ring This compound cluster_substituents Substituents cluster_effects Overall Effect on Ring ring Benzene Ring Br Bromo (-Br) Br->ring -I (Inductive Withdrawal) +R (Resonance Donation) Deactivation Deactivation Br->Deactivation Overall Deactivating Me Methyl (-CH3) x2 Me->ring +I (Inductive Donation) Hyperconjugation Activation Activation Me->Activation Activating NO2 Nitro (-NO2) NO2->ring -I (Inductive Withdrawal) -R (Resonance Withdrawal) NO2->Deactivation Strongly Deactivating

Caption: Interplay of electronic effects in this compound.

Conclusion

The electronic properties of this compound are governed by a complex interplay of inductive and resonance effects from its bromo, dimethyl, and nitro substituents. The cumulative effect results in a deactivated aromatic ring, with specific regions of altered electron density that will dictate its reactivity in chemical and biological systems. A thorough understanding of these principles is essential for the rational design of novel therapeutic agents and for predicting the metabolic fate of such molecules. Further experimental validation using the outlined protocols would provide more precise quantitative data on the electronic landscape of this specific compound.

References

Technical Guide: Stability and Storage of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability profile and recommended storage conditions for 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a yellow crystalline solid with a strong, pungent odor.[1] Understanding its physical properties is foundational to its proper handling and storage. The table below summarizes key quantitative data.

PropertyValueSource(s)
CAS Number 18873-95-5[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Yellow crystal[1]
Melting Point 65-67 °C[1][3][4]
Boiling Point 294.2 ± 35.0 °C (Predicted)[3][4]
Density 1.533 ± 0.06 g/cm³ (Predicted)[1][3][4]
Flash Point 131.7 ± 25.9 °C[3][4]

Chemical Stability

This compound is generally stable under recommended storage conditions at room temperature.[1][5] However, it possesses sensitivities that can lead to degradation or hazardous situations if not properly managed.

  • Thermal Stability: The compound is stable at ambient temperatures but poses a risk of explosion when exposed to high temperatures or fire sources.[1]

  • Chemical Stability: It is chemically stable under standard ambient conditions.[6]

  • Reactivity: No special reactivity has been reported under proper conditions.[7]

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure safety. The primary goals are to protect the compound from heat, light, and incompatible materials.

3.1 Storage Recommendations:

  • Temperature: Store at room temperature in a cool location.[5]

  • Atmosphere: Store in a dry, well-ventilated area.[4][5]

  • Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[4][5]

  • Light Exposure: Protect from direct sunlight.[5]

  • Ignition Sources: Keep away from sources of ignition, heat, sparks, and open flames.[5][8]

3.2 Incompatible Materials: To prevent hazardous reactions, this compound should be stored separately from:

  • Strong oxidizing agents[5][8]

  • Strong reducing agents[5]

  • Strong acids and alkalis[5]

  • Flammable materials[1]

3.3 Hazardous Decomposition: In the event of a fire, the compound may decompose and emit toxic fumes.[5] Hazardous decomposition products include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[8]

  • Hydrogen halides[8]

  • Toxic oxides of nitrogen[9]

3.4 Handling Precautions:

  • All handling should be conducted in a well-ventilated place, preferably within a chemical fume hood.[4][10]

  • Avoid the formation and inhalation of dust and aerosols.[4][5]

  • Prevent contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[4][5]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

cluster_storage Optimal Storage Conditions cluster_avoid Conditions and Materials to Avoid cluster_outcomes Potential Outcomes Compound This compound Storage Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Compound->Storage Requires Heat Heat, Ignition Sources, Direct Sunlight Materials Incompatible Materials: - Strong Oxidizing/Reducing Agents - Strong Acids/Alkalis Stable Chemical Integrity and Stability Maintained Storage->Stable Leads to Hazard Degradation / Hazardous Reaction (e.g., Explosion, Toxic Fume Release) Heat->Hazard Can cause Materials->Hazard Can cause cluster_workflow General Stability Testing Workflow A 1. Sample Preparation (Characterize Initial Purity via HPLC, GC) B 2. Stress Conditions (Expose samples to Heat, Light, Humidity, Oxidizing Agents) A->B C 3. Time-Point Sampling (Withdraw samples at defined intervals: T0, T1, T2...) B->C D 4. Analysis (Assay for parent compound and identify degradation products via HPLC, LC-MS) C->D E 5. Data Evaluation (Determine degradation rate and propose shelf-life) D->E

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Introduction and Hazard Postulation

Halogenated nitroaromatic compounds, as a class, are known to possess significant toxicological properties.[3] For instance, compounds like 1-bromo-2-nitrobenzene and 5-bromo-5-nitro-1,3-dioxane are classified as harmful if swallowed, skin and eye irritants, and may cause organ damage through repeated exposure.[4][5] Consequently, this document postulates a hazard profile for 5-Bromo-1,2-dimethyl-3-nitrobenzene by synthesizing data from these related molecules to ensure that all handling, storage, and disposal procedures adhere to the highest possible safety standards. This proactive, evidence-based approach is fundamental to maintaining a safe laboratory environment.

Section 2: Physicochemical Properties and Postulated Hazard Profile

Understanding the basic properties of a chemical is the first step in a robust safety assessment. While experimental data is limited, the following information has been compiled.

PropertyValueSource
CAS Number 18873-95-5[1]
Molecular Formula C8H8BrNO2[1]
Molecular Weight 230.06 g/mol [1]
Melting Point 65-67 °C (Predicted)[1]
Boiling Point 294.2 °C (Predicted)[1]
Flash Point 131.7 °C (Predicted)[1]
Appearance Solid[6]
Globally Harmonized System (GHS) Hazard Classification (Postulated)

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance with the following GHS classifications. This conservative approach ensures maximum protection for laboratory personnel.

Hazard ClassPictogramSignal WordHazard Statement (Code)Primary Analogs
Acute Toxicity, Oral
alt text
Warning Harmful if swallowed (H302)[4][5]
Skin Corrosion/Irritation
alt text
Warning Causes skin irritation (H315)[5][7][8][9]
Serious Eye Damage/Irritation
alt text
Warning Causes serious eye irritation (H319)[5][7][8][9]
STOT - Single Exposure
alt text
Warning May cause respiratory irritation (H335)[5][7]
STOT - Repeated Exposure
alt text
Warning May cause damage to organs through prolonged or repeated exposure (H373)[4][5][10]

Section 3: Comprehensive Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling this compound. The causality for each piece of PPE is grounded in preventing the routes of exposure identified in the hazard profile.

Body PartRecommended ProtectionRationale and Specifications
Eyes & Face Chemical splash goggles and face shieldGoggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against splashes that can cause serious eye irritation. A face shield provides a secondary layer of protection, crucial when handling larger quantities or during procedures with a high splash risk.[3]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material offers universal protection.[3] Nitrile gloves provide good chemical resistance. Double gloving creates an additional barrier against dermal absorption, a known risk for nitroxylenes.[3][6] Gloves must be inspected before use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects the skin from accidental contact.[3] Avoid synthetic fabrics that can melt or burn easily.
Respiratory Certified Chemical Fume HoodAll handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure to dust and potential vapors. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be required, necessitating a formal respiratory protection program.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to prevent injury from spills or falling objects.[3]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely managing this compound from receipt to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Procedure cluster_disposal Phase 4: Waste Management A Pre-Handling Assessment Review SDS of analogs, locate emergency equipment. B Verify Engineering Controls Ensure fume hood is certified and operational. A->B C Don Appropriate PPE Select equipment as per Section 3. B->C D Work Within Fume Hood Keep sash at minimum height. C->D E Controlled Dispensing Weigh solids in a contained manner (e.g., weigh boat) to prevent dust dispersal. D->E F Maintain Closed Systems Keep containers tightly sealed when not in active use. E->F G Decontamination Clean work surfaces and equipment thoroughly. F->G H Proper Doffing of PPE Remove PPE carefully to avoid self-contamination, removing gloves last. G->H I Personal Hygiene Wash hands thoroughly with soap and water. H->I J Segregate Waste Collect contaminated solids and liquids in separate, labeled hazardous waste containers. I->J K Secure for Disposal Store waste containers in a designated satellite accumulation area. J->K

Caption: Safe Handling Workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the steps for a common laboratory task: weighing the solid compound for use in a reaction.

  • Preparation and Pre-Handling Check:

    • Before beginning, review this guide and the SDS of at least two structural analogs (e.g., 1-Bromo-2-nitrobenzene, 5-Bromo-m-xylene).[5][8]

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Handling the Compound:

    • Perform all manipulations exclusively within the chemical fume hood.[3]

    • Don the PPE as specified in the table above (Section 3).

    • Place an analytical balance inside the fume hood or use a draft shield.

    • To prevent dust dispersal, carefully transfer the solid from its primary container to a tared weigh boat using a spatula.[3] Do not pour the solid directly.

    • Once the desired amount is weighed, securely close the primary container.[1]

    • If creating a solution, add the solid to the solvent inside the fume hood, ensuring adequate stirring to prevent splashing.

  • Post-Handling Procedures:

    • Thoroughly wipe down the balance, spatula, and work surface with an appropriate solvent-soaked towel, treating the towel as hazardous waste.

    • Carefully remove PPE, ensuring the outer surfaces are not touched with bare hands. Gloves should be removed last.[3]

    • Dispose of all contaminated disposables (weigh boat, gloves, wipes) in a clearly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures
  • General Advice: Move the affected person out of the dangerous area. Consult a physician and show them this safety guide or an analog SDS.[11]

  • If Inhaled: Relocate the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][11][12] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[11] Call a poison center or physician immediately.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Use personal protective equipment as outlined in Section 3. Avoid breathing dust and ensure adequate ventilation.[4][11]

  • Environmental Precautions: Prevent the product from entering drains or water courses.[4][11]

  • Methods for Cleaning Up: For small spills, gently sweep or scoop up the solid material without creating dust.[13] Place it in a suitable, closed, and labeled container for disposal.[11] Clean the affected area thoroughly.

Section 6: Conclusion

While this compound lacks a dedicated and comprehensive safety profile, a responsible and scientifically rigorous approach allows for its safe handling. By treating it with the caution afforded to its more well-documented structural analogs—specifically as a compound that is harmful if swallowed, an irritant to skin and eyes, and a potential organ toxin upon repeated exposure—researchers can effectively mitigate risks. Strict adherence to the engineering controls, personal protective equipment guidelines, and operational protocols detailed in this guide is paramount to ensuring the safety of laboratory personnel and the integrity of the research environment.

References

Methodological & Application

Application Notes and Protocols for the Selective Reduction of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The resulting anilines are versatile intermediates, serving as key building blocks for the introduction of nitrogen-containing functionalities. This document provides detailed application notes and a comprehensive experimental protocol for the selective reduction of 5-Bromo-1,2-dimethyl-3-nitrobenzene to 5-bromo-2,3-dimethylaniline. A primary challenge in the reduction of halogenated nitroaromatics is the potential for dehalogenation, a common side reaction with certain reduction methods. Therefore, the choice of a suitable reducing agent and optimized reaction conditions are critical to ensure high selectivity and yield of the desired bromo-aniline product.

Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of nitroarenes. The selection of the most appropriate method depends on factors such as the presence of other functional groups, desired selectivity, scalability, and cost.

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is highly efficient. However, for halogenated nitroaromatics, particularly those containing bromine or iodine, there is a significant risk of dehalogenation, leading to undesired byproducts.

  • Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction.[1][2] These methods are generally highly selective for the nitro group and do not affect aryl halides, making them ideal for the target transformation. The Fe/HCl system is often preferred in industrial applications due to its lower cost and the fact that the reaction can be self-sustaining.[2][3]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for the selective reduction of nitroarenes in the presence of other sensitive functional groups.[4] It is widely used in laboratory-scale synthesis.

For the selective reduction of this compound, metal-acid systems are the preferred choice to avoid dehalogenation. The following protocol details the use of iron powder in the presence of hydrochloric acid.

Data Presentation: Comparison of Reduction Methods for Halogenated Nitroarenes

The following table summarizes quantitative data for various methods used in the reduction of substituted nitroaromatics, highlighting the selectivity for the nitro group in the presence of a halogen.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Observations
3-Bromo-nitrobenzeneFe/HClEthanol/WaterReflux2-4 h>90High selectivity, no dehalogenation observed.[1]
4-Chloro-3-nitrotolueneSn/MethanolReflux3-5 h~85Good selectivity for the nitro group.
4-Benzyloxy-3-chloronitrobenzeneSnCl₂·2H₂OEthanol701.5 h99Excellent yield and selectivity, no debenzylation or dechlorination.
Substituted NitroarenesFe powder/NH₄ClEthanol/WaterReflux1-3 h85-95Effective for a range of functional groups.
1-Iodo-4-nitrobenzeneRaney Co/H₂THF801-2 h90Good selectivity with a specific catalyst system under hydrogenation conditions.

Experimental Protocol: Reduction of this compound with Fe/HCl

This protocol describes a detailed procedure for the selective reduction of this compound to 5-bromo-2,3-dimethylaniline using iron powder and hydrochloric acid.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and water to the flask in a 4:1 to 5:1 ratio (e.g., 20 mL ethanol and 5 mL water per gram of starting material). Stir the mixture to form a suspension.

  • Addition of Iron Powder: To the stirred suspension, add iron powder (3.0-5.0 eq).

  • Initiation of Reaction: Slowly add a catalytic amount of concentrated hydrochloric acid (0.1-0.2 eq) to the mixture. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (typically around 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up - Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2,3-dimethylaniline. The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification start 1. Combine this compound, Ethanol, Water, and Iron Powder in a Flask add_hcl 2. Add Concentrated HCl start->add_hcl reflux 3. Heat to Reflux (80-90 °C) for 2-4 hours add_hcl->reflux cool 4. Cool to Room Temperature reflux->cool neutralize 5. Neutralize with aq. NaHCO₃ cool->neutralize filter 6. Filter through Celite® neutralize->filter extract 7. Extract with Ethyl Acetate filter->extract wash 8. Wash with Water and Brine extract->wash dry 9. Dry with Na₂SO₄ wash->dry evaporate 10. Evaporate Solvent dry->evaporate purify 11. Purify (Column Chromatography/Recrystallization) evaporate->purify product Final Product: 5-bromo-2,3-dimethylaniline purify->product

Caption: Workflow for the Reduction of this compound.

Signaling Pathway of the Chemical Transformation

chemical_transformation Chemical Transformation Pathway reactant This compound product 5-bromo-2,3-dimethylaniline reactant->product Selective Nitro Group Reduction reagents Fe / HCl Ethanol / Water reagents->product

Caption: Selective Reduction of the Nitro Group.

References

Application Notes & Protocols: Strategic Synthesis of AXL Kinase Inhibitors from 5-bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The AXL receptor tyrosine kinase is a high-value target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. The development of potent and selective AXL inhibitors is a critical focus of modern drug discovery. This document provides a detailed synthetic guide for the preparation of a key intermediate for a class of AXL inhibitors, starting from the readily available building block, 5-bromo-1,2-dimethyl-3-nitrobenzene. We will explore a robust and scalable synthetic route, detailing the underlying chemical principles and offering expert insights into reaction optimization and characterization.

Introduction: The Rationale for Targeting AXL Kinase

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Under normal physiological conditions, AXL is involved in processes such as cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells). However, in the context of cancer, its overexpression is a hallmark of aggressive disease and poor prognosis in numerous malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer, and breast cancer.

The activation of AXL, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways, most notably the PI3K-AKT-mTOR and the MEK-ERK pathways. This signaling cascade promotes cancer cell proliferation, survival, invasion, and migration. Furthermore, AXL signaling has been identified as a key mechanism of acquired resistance to various cancer therapies, including chemotherapy and targeted agents like EGFR inhibitors. Therefore, the development of small-molecule inhibitors that can block the ATP-binding site of the AXL kinase domain is a highly promising therapeutic strategy to overcome drug resistance and improve patient outcomes.

Visualizing the AXL Signaling Cascade

To appreciate the role of AXL in cellular signaling, the following diagram illustrates its primary activation and downstream pathways.

AXL_Signaling_Pathway Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K MEK MEK AXL->MEK Resistance Drug Resistance AXL->Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Invasion & Metastasis mTOR->Metastasis ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis AXLi AXL Inhibitor (e.g., Bemcentinib) AXLi->AXL inhibits

Figure 1: A simplified diagram of the AXL signaling pathway.

Synthetic Strategy: From a Simple Benzene Ring to a Complex Heterocycle

The core of many successful kinase inhibitors is a heterocyclic scaffold that can effectively occupy the ATP-binding pocket of the enzyme. Our synthetic approach focuses on constructing a substituted pyrrolo[2,3-b]pyridine core, a privileged scaffold in kinase inhibitor design, starting from this compound. This starting material is strategically chosen because the arrangement of its functional groups allows for a convergent and efficient synthesis.

Our multi-step synthesis can be broken down into three key stages:

  • Functional Group Manipulation: Reduction of the nitro group to an aniline, which is a crucial nucleophile for subsequent reactions.

  • Core Formation via Cross-Coupling: A palladium-catalyzed Sonogashira coupling to install an alkyne, which will be a key component for the formation of the pyrrole ring.

  • Cyclization and Final Elaboration: An intramolecular cyclization to form the desired pyrrolo[2,3-b]pyridine core, followed by a final Suzuki coupling to introduce the solubilizing group, a common feature in many AXL inhibitors like Bemcentinib (R428).

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of our proposed synthetic route.

Synthetic_Workflow SM 5-bromo-1,2-dimethyl- 3-nitrobenzene (Starting Material) INT1 Step 1: Nitro Reduction (Intermediate 1: Aniline) SM->INT1 Fe/NH4Cl INT2 Step 2: Sonogashira Coupling (Intermediate 2: Alkyne) INT1->INT2 Pd(PPh3)2Cl2, CuI INT3 Step 3: Intramolecular Cyclization (Intermediate 3: Pyrrolopyridine Core) INT2->INT3 KOtBu FP Step 4: Suzuki Coupling (Final Product: AXL Inhibitor Scaffold) INT3->FP Pd(dppf)Cl2

Figure 2: High-level overview of the synthetic workflow.

Detailed Protocols and Experimental Insights

Disclaimer: All chemical syntheses should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of the Nitro Group

Reaction: this compound to 5-bromo-2,3-dimethylaniline

Rationale: The reduction of the nitro group to an aniline is the first crucial step. We have chosen iron powder in the presence of ammonium chloride as the reducing system. This method is cost-effective, environmentally benign compared to other reducing agents like tin(II) chloride, and generally provides high yields with simple work-up procedures. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group in an aqueous medium.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound244.065.00 g20.5
Iron powder (<10 micron)55.855.72 g102.5
Ammonium chloride (NH₄Cl)53.495.48 g102.5
Ethanol (EtOH)-100 mL-
Water (H₂O)-25 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.00 g, 20.5 mmol), iron powder (5.72 g, 102.5 mmol), ammonium chloride (5.48 g, 102.5 mmol), ethanol (100 mL), and water (25 mL).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is UV active and the product can be visualized with a potassium permanganate stain.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 50 mL).

  • Combine the organic filtrates and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 5-bromo-2,3-dimethylaniline, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

    • Expected Yield: 85-95%

    • Expected Appearance: Off-white to pale yellow solid.

Step 2: Sonogashira Coupling

Reaction: 5-bromo-2,3-dimethylaniline with an appropriate alkyne.

Rationale: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. In this step, we will install the alkyne that will later form the pyrrole ring of our heterocyclic core. The choice of the alkyne is critical and will define the substitution pattern of the final AXL inhibitor. For this protocol, we will use a protected propargyl alcohol as a representative example.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-bromo-2,3-dimethylaniline214.093.70 g17.3
(Triisopropylsilyl)acetylene182.383.47 g19.0
Pd(PPh₃)₂Cl₂701.90607 mg0.865
Copper(I) iodide (CuI)190.45165 mg0.865
Triethylamine (Et₃N)-50 mL-
Tetrahydrofuran (THF), anhydrous-50 mL-

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2,3-dimethylaniline (3.70 g, 17.3 mmol), Pd(PPh₃)₂Cl₂ (607 mg, 5 mol%), and CuI (165 mg, 5 mol%).

  • Add anhydrous THF (50 mL) and anhydrous triethylamine (50 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add (triisopropylsilyl)acetylene (3.47 g, 19.0 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to afford the desired coupled product.

    • Expected Yield: 70-85%

    • Expected Appearance: Yellow to brown oil or low-melting solid.

Future Steps: Cyclization and Final Diversification

The alkyne-substituted aniline synthesized in Step 2 is a versatile intermediate. The subsequent steps would involve:

  • Deprotection of the alkyne: If a protecting group like TIPS was used, it would be removed under standard conditions (e.g., TBAF in THF).

  • Intramolecular Cyclization: The resulting terminal alkyne can undergo an intramolecular cyclization, often promoted by a base like potassium tert-butoxide or a transition metal catalyst, to form the pyrrolo[2,3-b]pyridine core.

  • Final Suzuki Coupling: The final step would be a Suzuki coupling at the C7 position of the pyrrolopyridine core (originating from the bromo- group) with a suitable boronic acid or ester to introduce a side chain that can enhance the potency and pharmacokinetic properties of the AXL inhibitor.

Application Notes and Protocols: Nitration of 1-bromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 1-bromo-2,3-dimethylbenzene. This electrophilic aromatic substitution reaction is expected to yield a mixture of isomeric mononitro products, primarily 1-bromo-2,3-dimethyl-4-nitrobenzene and 1-bromo-2,3-dimethyl-6-nitrobenzene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. It outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for product isolation and purification.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or used to modify the electronic properties of the molecule. The regioselectivity of the nitration of substituted benzenes is governed by the directing effects of the substituents already present on the ring.

In the case of 1-bromo-2,3-dimethylbenzene, the substituents are a bromo group and two methyl groups. The bromo group is a deactivating, ortho, para-director, while the methyl groups are activating, ortho, para-directors. The interplay of these directing effects, along with steric considerations, will determine the isomeric distribution of the mononitrated products. The primary products expected are 1-bromo-2,3-dimethyl-4-nitrobenzene and 1-bromo-2,3-dimethyl-6-nitrobenzene. This protocol provides a general method for carrying out this transformation and for the subsequent isolation of the product mixture.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Expected Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-bromo-2,3-dimethylbenzene1-bromo-2,3-dimethylbenzeneC₈H₉Br185.06[1][2]214[1][3]1.365[1][3]
1-bromo-2,3-dimethyl-4-nitrobenzene1-bromo-2,3-dimethyl-4-nitrobenzeneC₈H₈BrNO₂230.06[4]Not availableNot available
1-bromo-2,3-dimethyl-6-nitrobenzene1-bromo-2,3-dimethyl-6-nitrobenzeneC₈H₈BrNO₂230.06Not availableNot available
Nitric Acid (70%)HNO₃HNO₃63.01~121~1.42
Sulfuric Acid (98%)H₂SO₄H₂SO₄98.08~337~1.84

Experimental Protocol

3.1 Materials and Equipment

  • 1-bromo-2,3-dimethylbenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask (100 mL)

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin-layer chromatography (TLC) plates and chamber

3.2 Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a stir bar, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath with stirring. Slowly, add 15 mL of concentrated nitric acid to the sulfuric acid using a dropping funnel. Maintain the temperature of the mixture below 20 °C during the addition. Once the addition is complete, allow the mixture to stir in the ice bath for 10-15 minutes.

  • Nitration Reaction: In a separate beaker, dissolve 5.0 g (27.0 mmol) of 1-bromo-2,3-dimethylbenzene in a minimal amount of dichloromethane (approximately 10 mL). Slowly add the 1-bromo-2,3-dimethylbenzene solution dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) by taking a small aliquot of the reaction mixture, quenching it with water, extracting with a small amount of dichloromethane, and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over approximately 100 g of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxide gases may be evolved.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture as a yellow oil or solid.

3.3 Purification

The crude product is a mixture of isomers. Separation can be achieved by column chromatography on silica gel using a gradient eluent system, starting with hexanes and gradually increasing the polarity with ethyl acetate. The separation of the isomers should be monitored by TLC.

3.4 Characterization

The purified isomers should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Safety Precautions

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely hazardous. Prepare and use it in an ice bath to control the temperature, as the reaction to form the nitronium ion is exothermic.

  • Reaction Quenching: Quenching the reaction mixture with ice and water is highly exothermic and may produce toxic nitrogen oxide fumes. This step must be performed slowly and in a well-ventilated fume hood.

  • Organic Solvents: Dichloromethane and diethyl ether are volatile and flammable. Use them in a well-ventilated area away from ignition sources.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Nitration Reaction (Combine and Stir) prep_acids->reaction prep_substrate Dissolve Substrate (1-bromo-2,3-dimethylbenzene) prep_substrate->reaction quench Quench with Ice reaction->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purify by Chromatography dry->purify analysis Characterize Products (NMR, MS) purify->analysis

Caption: Experimental workflow for the nitration of 1-bromo-2,3-dimethylbenzene.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of such reactions on substituted benzene derivatives is dictated by the electronic nature of the substituents present. Activating groups, such as alkyl groups, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups, like the nitro group, direct to the meta position.[1][2][3][4]

This application note provides a detailed experimental procedure for the bromination of 1,2-dimethyl-3-nitrobenzene. In this substrate, the directing effects of the two activating methyl groups and the one deactivating nitro group are considered. The methyl groups at positions 1 and 2 direct towards positions 4, 5, and 6, whereas the nitro group at position 3 directs towards position 5. The convergence of these directing effects, particularly the reinforcement from the C2-methyl (ortho) and C3-nitro (meta) groups, strongly favors the substitution at the C5 position. This protocol employs molecular bromine with an iron catalyst, a classic and effective method for the bromination of moderately deactivated aromatic rings.[5][6]

Experimental Protocol

This procedure details the synthesis of 4-bromo-1,2-dimethyl-3-nitrobenzene via electrophilic aromatic substitution.

Materials and Equipment:

  • 1,2-dimethyl-3-nitrobenzene (C₈H₉NO₂)

  • Bromine (Br₂)

  • Iron powder (Fe)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser with a gas outlet tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it exclusively in a well-ventilated chemical fume hood.

  • 1,2-dimethyl-3-nitrobenzene is a toxic compound. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap (e.g., a tube leading to a beaker containing a sodium hydroxide solution).

  • Always wear appropriate PPE.

Procedure:

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the top of the condenser is fitted with a gas outlet tube directed to a trap. Dry all glassware in an oven before use.

  • Charging the Flask: To the flask, add 1,2-dimethyl-3-nitrobenzene (see Table 1 for quantities) and anhydrous dichloromethane (25 mL). Begin stirring to dissolve the substrate. Add the iron powder catalyst to the solution.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine in 10 mL of anhydrous dichloromethane. Place the reaction flask in an ice-water bath to cool the contents to 0-5 °C.

  • Reaction Execution: Add the bromine solution dropwise from the dropping funnel to the stirred mixture over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Upon completion, cool the flask again in an ice bath. Slowly add 20 mL of 10% aqueous sodium bisulfite solution to quench any unreacted bromine.[7] Stir until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of water and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (to neutralize HBr), 25 mL of water, and finally 25 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 4-bromo-1,2-dimethyl-3-nitrobenzene, as a solid.

Data Presentation

Table 1: Reagent Quantities for the Bromination of 1,2-dimethyl-3-nitrobenzene

ReagentFormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
1,2-dimethyl-3-nitrobenzeneC₈H₉NO₂151.1633.11.05.00 g
BromineBr₂159.8136.41.15.82 g (1.86 mL)
Iron PowderFe55.85-Catalytic~50 mg
DichloromethaneCH₂Cl₂84.93-Solvent35 mL

Diagram of Experimental Workflow

Bromination_Workflow Setup 1. Reaction Setup (Dry Glassware, N2 Atmosphere) Charge 2. Charge Reagents (Substrate, Solvent, Catalyst) Setup->Charge Addition 3. Bromine Addition (0-5 °C, Dropwise) Charge->Addition React 4. Reaction (Stir at Room Temp, 2-4h) Addition->React Quench 5. Quenching (Add NaHSO3 solution) React->Quench Extract 6. Extraction & Washing (DCM, NaHCO3, Brine) Quench->Extract Dry 7. Drying & Evaporation (MgSO4, Rotary Evaporator) Extract->Dry Purify 8. Purification (Recrystallization) Dry->Purify Product Final Product: 4-Bromo-1,2-dimethyl- 3-nitrobenzene Purify->Product

Caption: Workflow for the synthesis of 4-bromo-1,2-dimethyl-3-nitrobenzene.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of a nitro group, a bromine atom, and two methyl groups on the benzene ring allows for a variety of chemical transformations. One of the key classes of reactions for modifying such aromatic systems is Nucleophilic Aromatic Substitution (SNAr).

These application notes provide a detailed overview of the principles, experimental protocols, and expected outcomes for SNAr reactions involving this compound. We will also address the specific reactivity of this substrate and provide troubleshooting strategies.

Principle of the Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution is a fundamental reaction for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[1][2]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This step is generally the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (bromide ion).

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). The nitro group (-NO₂) is a powerful EWG that stabilizes the negative charge of the Meisenheimer complex through resonance.

Substrate Reactivity: this compound

A critical factor influencing the rate of SNAr reactions is the position of the EWG relative to the leaving group. The stabilizing effect of the nitro group is most potent when it is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group itself.

In the case of this compound, the nitro group is positioned meta to the bromine atom. This arrangement prevents direct resonance stabilization of the negative charge onto the nitro group.[1][2] Consequently, this substrate is significantly less reactive towards nucleophilic aromatic substitution compared to its ortho- or para-nitro isomers. Reactions, therefore, require more forcing conditions to proceed at a reasonable rate. This may include the use of:

  • Stronger nucleophiles (e.g., generating alkoxides or thiolates with a strong base).

  • High-boiling polar aprotic solvents (e.g., DMSO, DMF).

  • Elevated temperatures (100-150 °C or higher).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for SNAr reactions on deactivated bromo-nitroaromatic compounds, which can be considered analogous to this compound. Actual results may vary and require optimization.

Table 1: Reaction with Oxygen Nucleophiles (Alkoxides)

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MethanolSodium MethoxideMethanol/DMF65 - 1206 - 1860 - 85
EthanolSodium EthoxideEthanol/DMSO80 - 1408 - 2455 - 80
PhenolPotassium CarbonateDMF100 - 15012 - 2450 - 75

Table 2: Reaction with Nitrogen Nucleophiles (Amines)

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMSO100 - 16012 - 3665 - 90
MorpholineK₂CO₃NMP100 - 16012 - 3660 - 85
AnilineNaH (to form anilide)DMF120 - 18024 - 4840 - 70

Table 3: Reaction with Sulfur Nucleophiles (Thiolates)

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolCesium CarbonateDMSO80 - 1204 - 1270 - 95
EthanethiolSodium HydrideDMF60 - 1006 - 1665 - 90

Mandatory Visualizations

Caption: SNAr Addition-Elimination Mechanism.

workflow start Start: SNAr Reaction Setup reagents 1. Combine this compound, nucleophile, and base in a polar aprotic solvent (e.g., DMSO). start->reagents reaction 2. Heat reaction mixture under inert atmosphere (e.g., 100-150 °C). reagents->reaction monitor 3. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 4. Quench reaction, perform aqueous workup, and extract with organic solvent. monitor->workup Upon completion purify 5. Dry, concentrate, and purify the crude product (e.g., column chromatography). workup->purify end End: Isolated Product purify->end

Caption: General Experimental Workflow for SNAr.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and many organic solvents and reagents are hazardous.

Protocol 1: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the substitution of the bromo group with a methoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Water, Diethyl Ether or Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF or DMSO.

  • Stir the solution at room temperature and add sodium methoxide (1.5 - 2.0 eq) portion-wise.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2-dimethyl-5-methoxy-3-nitrobenzene.

Protocol 2: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol outlines the procedure for synthesizing an N-aryl amine derivative.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add piperidine (1.2 - 1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After the starting material is consumed (typically 12-36 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(3,4-dimethyl-5-nitrophenyl)piperidine.

Protocol 3: Reaction with a Thiolate Nucleophile (e.g., Thiophenol)

This protocol describes the formation of a thioether linkage.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • If using NaH: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq). Slowly add the thiophenol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • If using Cs₂CO₃: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), thiophenol (1.2 eq), cesium carbonate (1.5 eq) and anhydrous DMF.

  • Reaction: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate mixture (if using NaH) or proceed to heat the combined mixture (if using Cs₂CO₃).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Dilute with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding thioether.

References

Application Notes and Protocols for the Cataly-tic Hydrogenation of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 5-Bromo-1,2-dimethyl-3-nitrobenzene serves as a valuable intermediate, and its conversion to 5-bromo-1,2-dimethyl-3-aniline opens up avenues for further molecular elaboration. Catalytic hydrogenation is a widely employed method for this reduction due to its high efficiency and atom economy. However, the presence of a bromine substituent introduces the challenge of chemoselectivity, as undesired hydrodebromination can occur.

This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, with a focus on achieving high selectivity for the desired aniline product.

Reaction Pathway

The catalytic hydrogenation of this compound to 5-bromo-1,2-dimethyl-3-aniline is a six-electron reduction that proceeds through several intermediates. The generally accepted mechanism involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst.

Generalized Reaction Scheme:

A critical aspect of this reaction is the choice of catalyst and reaction conditions to minimize the cleavage of the carbon-bromine bond, which would lead to the formation of 1,2-dimethyl-3-aniline as a byproduct.

Data Presentation: Catalyst Screening and Reaction Conditions

The selection of an appropriate catalyst and optimization of reaction parameters are paramount for achieving high yield and selectivity. While specific data for this compound is not extensively available in the public domain, the following tables summarize typical conditions and outcomes for the catalytic hydrogenation of structurally related halogenated and methylated nitroaromatics. This data serves as a strong starting point for the optimization of the target reaction.

Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Nitroaromatics

CatalystSupportKey AdvantagesPotential DrawbacksRecommended for
Palladium (Pd) Carbon (C)High activity for nitro group reduction.Can cause dehalogenation, especially with brominated and iodinated compounds.[1]Nitro compounds without sensitive functional groups.
Platinum (Pt) Carbon (C)Generally good activity and can sometimes offer better selectivity than Pd for halogenated substrates.Can still lead to dehalogenation.Halogenated nitroaromatics, often with modifiers.
Raney® Nickel (Ni) -Cost-effective and often shows excellent chemoselectivity, minimizing dehalogenation of chloro and bromo substituents.[2][3]Pyrophoric nature requires careful handling; may be less active than precious metal catalysts.[2]Selective hydrogenation of halogenated nitroaromatics.[2][3]
Pt-V Carbon (C)Vanadium promoter can suppress hydroxylamine intermediates and improve selectivity in the hydrogenation of halogenated nitroaromatics.More complex catalyst preparation.Challenging selective hydrogenations where dehalogenation is a significant issue.
Raney® Cobalt (Co) -Can offer high performance and selectivity for the hydrogenation of halogenated nitroaromatics.Similar handling precautions as Raney® Nickel.Selective hydrogenation of halogenated nitroaromatics.

Table 2: Exemplary Reaction Conditions for Catalytic Hydrogenation of Substituted Nitroaromatics

SubstrateCatalyst (Loading)SolventTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Dimethyl-nitrobenzeneNi on alumina-silicate (4-12% w/w)Ethanol70-1304-10Not specifiedHighHigh (only aniline product reported)[4]
m-NitrotolueneRaney® Nickel (10% w/w)Methanol100100~0.25>9999.4 (m-toluidine)
Halogenated NitroaromaticsPt-V/CTHF8050.1 - 4>99>99 (for chloro- and bromo-derivatives)
Halogenated NitroaromaticsRaney® CoTHF110202 - 4>99>98 (for chloro- and bromo-derivatives)

Note: The data in Table 2 is derived from studies on similar but not identical substrates. These parameters should be considered as a starting point for optimization for the hydrogenation of this compound.

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound using Raney® Nickel and a Platinum-based catalyst.

Protocol 1: Selective Hydrogenation using Raney® Nickel

Objective: To selectively reduce the nitro group of this compound to an amine while preserving the bromo substituent.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol (reagent grade)

  • Nitrogen (inert gas)

  • Hydrogen (high purity)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware

  • Analytical equipment (TLC, GC-MS, or HPLC)

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, carefully wash the commercial Raney® Nickel slurry (typically 5-10 wt% of the substrate) three times with the chosen reaction solvent (e.g., ethanol) to remove the storage solution.

  • Reactor Setup: In a hydrogenation vessel, combine this compound (1.0 eq) and the washed Raney® Nickel catalyst in the reaction solvent (e.g., ethanol, providing a substrate concentration of 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots of the reaction mixture by TLC or GC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-1,2-dimethyl-3-aniline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

  • Analysis: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)

Objective: To reduce the nitro group of this compound using a platinum catalyst, with optimization to enhance chemoselectivity.

Materials:

  • This compound

  • 5% Platinum on activated carbon (Pt/C)

  • Ethyl acetate or Tetrahydrofuran (THF) (reagent grade)

  • Nitrogen (inert gas)

  • Hydrogen (high purity)

  • Celite® or other filter aid

  • Hydrogenation apparatus

  • Standard laboratory glassware

  • Analytical equipment (TLC, GC-MS, or HPLC)

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) and the solvent (e.g., ethyl acetate).

  • Catalyst Addition: Under a gentle stream of nitrogen, add 5% Pt/C (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge with nitrogen 3-5 times, followed by purging with hydrogen 2-3 times.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by analyzing aliquots via TLC or GC-MS, paying close attention to the formation of any de-brominated byproduct.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify and characterize the product as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in these application notes.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound F 5-Bromo-1,2-dimethyl-3-aniline (Desired Product) A->F + 3 H₂ H 1,2-Dimethyl-3-aniline (Byproduct) A->H Hydrodebromination (Side Reaction) B H₂ (Hydrogen Gas) B->F C Catalyst (e.g., Raney® Ni, Pt/C) C->F D Solvent (e.g., Ethanol, Ethyl Acetate) D->F E Temperature & Pressure E->F G Water F->G + 2 H₂O

Figure 1: Reaction pathway for the catalytic hydrogenation.

Experimental_Workflow start Start reactor_setup Reactor Setup: Substrate, Solvent, Catalyst start->reactor_setup inerting Inerting: Purge with N₂ reactor_setup->inerting hydrogenation Hydrogenation: Pressurize with H₂ Set Temperature & Stirring inerting->hydrogenation monitoring Reaction Monitoring: Hydrogen Uptake, TLC/GC-MS hydrogenation->monitoring workup Work-up: Cool, Vent H₂, Purge with N₂ monitoring->workup Reaction Complete filtration Filtration: Remove Catalyst (e.g., via Celite®) workup->filtration isolation Isolation: Solvent Removal filtration->isolation purification Purification: Column Chromatography or Recrystallization isolation->purification analysis Analysis: NMR, IR, MS purification->analysis end End analysis->end

Figure 2: Experimental workflow for catalytic hydrogenation.

References

Application Note: Purity Analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as isomeric impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound and the identification of potential impurities. GC-MS is an ideal technique for this analysis due to its high resolution for separating volatile and semi-volatile compounds, coupled with the high sensitivity and specificity of mass spectrometric detection.[1]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane.[2] It is important to avoid aqueous solutions, strong acids, and strong bases as they are incompatible with the GC-MS system.[2]

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of dichloromethane.

    • Further dilute the sample to fall within the calibration range (a target concentration of ~10 µg/mL is recommended for a 1 µL splitless injection).

    • Filter the final solution using a 0.45 µm syringe filter to remove any particulate matter.[2]

    • Transfer the filtered sample into a 2 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column A non-polar capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice for separating aromatic isomers.[1]
Injector Split/Splitless
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Hold: 5 minutes at 280 °C
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range Scan: m/z 40-400
Data Acquisition Full Scan for impurity identification and Selective Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The purity of the sample is determined by comparing its peak area to the calibration curve.

Table 1: Calibration Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
1[Example Data: 50,000]
5[Example Data: 255,000]
10[Example Data: 510,000]
25[Example Data: 1,275,000]
50[Example Data: 2,550,000]
100[Example Data: 5,100,000]
Sample [Example Data: 495,000]
Correlation Coefficient (R²) > 0.995

Table 2: Purity Analysis Results

Sample ID Concentration from Curve (µg/mL) Calculated Purity (%) Relative Standard Deviation (RSD, n=3)
Sample A[Example Data: 9.7][Example Data: 97.0%][Example Data: < 2%]
Sample B[Example Data: 9.9][Example Data: 99.0%][Example Data: < 2%]

Impurity Profiling

The full scan data can be used to identify potential impurities by comparing their mass spectra with a library (e.g., NIST). Common impurities may include positional isomers formed during synthesis.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample & Reference Standard dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Dilute to Working Concentration (~10 µg/mL) dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter vial Transfer to Autosampler Vial filter->vial injection Inject 1 µL into GC-MS System vial->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometric Detection (EI) separation->detection integration Peak Integration & Identification detection->integration calibration Generate Calibration Curve (from Standards) integration->calibration quantification Quantify Purity & Impurities integration->quantification calibration->quantification report Generate Final Report quantification->report

Caption: Workflow for the GC-MS Purity Analysis.

References

Application Note: HPLC Analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of this compound, typically through the bromination of a 1,2-dimethyl-3-nitrobenzene precursor, requires careful monitoring to optimize reaction conditions and ensure product purity. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for monitoring the progress of such reactions.[1][2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from its starting materials and potential isomeric byproducts in a reaction mixture.

Principle of Separation

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent.[3] Separation is achieved based on the differing polarities of the components in the reaction mixture. The nonpolar, hydrophobic compounds interact more strongly with the C18 stationary phase, resulting in longer retention times. In contrast, more polar compounds have a higher affinity for the mobile phase and elute from the column earlier. A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the efficient elution of all compounds of interest with good resolution.

Experimental Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions were developed to provide optimal separation of the main product from common impurities.

ParameterValue
HPLC System Standard Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

Quantitative Data Summary

The following table presents hypothetical data from the analysis of a typical reaction mixture after 4 hours. The quantification is based on the area percentage of the detected peaks.

Peak IDCompound NameRetention Time (min)Area %Remarks
11,2-dimethyl-3-nitrobenzene6.815.2Unreacted Starting Material
2Isomeric Brominated Byproduct9.54.3Potential Impurity
3 This compound 10.7 78.5 Main Product
4Dibrominated Byproduct13.22.0Over-bromination Impurity

Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of purified this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with a 50:50 mixture of acetonitrile and water. These will be used to establish a calibration curve for absolute quantification.

2. Reaction Mixture Sample Preparation

  • Sampling: Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel at a specific time point.

  • Quenching (if necessary): Immediately add the aliquot to a vial containing 900 µL of acetonitrile to stop the reaction and precipitate any incompatible salts.

  • Dilution: Perform a further 1:100 dilution of the quenched sample by transferring 10 µL of the supernatant into 990 µL of a 50:50 acetonitrile/water mixture. The final dilution factor will depend on the expected concentration of the product.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

  • Analysis: Place the vial in the autosampler and inject 10 µL into the HPLC system.

3. Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the injected standard.

  • Reaction Monitoring (Area %): For tracking reaction progress, the relative peak area percentage is often sufficient. Calculate the area percentage of the product peak relative to all other peaks in the chromatogram.

  • Absolute Quantification: For final purity assessment, use the calibration curve generated from the working standards. Determine the concentration of the product in the sample by correlating its peak area to the linear regression equation of the calibration curve.

Visualizations

G HPLC Analysis Workflow for Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot from Reaction Mixture B 2. Quench & Dilute in Acetonitrile A->B C 3. Filter with 0.45 µm Syringe Filter B->C D 4. Inject Sample into HPLC System C->D E 5. Separation on C18 Column D->E F 6. UV Detection at 254 nm E->F G 7. Integrate Peak Areas in Chromatogram F->G H 8. Quantify Components (Area % or Calibration Curve) G->H

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene. This document offers troubleshooting advice for common side product formation, frequently asked questions, detailed experimental protocols, and a quantitative analysis of potential isomeric impurities.

Troubleshooting Guide: Side Product Formation and Mitigation

During the synthesis of this compound via the nitration of 4-bromo-1,2-dimethylbenzene, the formation of undesired regioisomers is the primary challenge. This guide provides solutions to common issues encountered during the reaction and purification process.

Issue Potential Cause Troubleshooting Steps & Solutions
Presence of Multiple Isomers in Product Mixture The nitration of 4-bromo-1,2-dimethylbenzene can yield several regioisomers due to the directing effects of the bromo and methyl substituents. Both are ortho-, para-directing groups, leading to a mixture of products.- Optimize Reaction Conditions: Lowering the reaction temperature can increase regioselectivity. A slow, dropwise addition of the nitrating agent to the substrate solution at a controlled temperature (e.g., 0-5 °C) is recommended.- Purification: Employ fractional crystallization, often with ethanol, to isolate the desired this compound isomer. Column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can also be effective for separating isomers.
Low Yield of the Desired Product - Suboptimal reaction conditions.- Incomplete reaction.- Loss of product during workup and purification.- Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure the complete consumption of the starting material.- Careful Workup: Ensure proper phase separation during extraction and minimize the number of transfer steps to reduce mechanical losses.- Purification Optimization: If using fractional crystallization, control the cooling rate to maximize the yield of pure crystals. For column chromatography, select an appropriate solvent system to ensure good separation without excessive product loss in the eluent.
Difficulty in Separating Isomers The similar polarity and physical properties of the isomeric side products can make their separation challenging.- Analytical Characterization: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different isomers present in the mixture. Proton NMR (¹H NMR) spectroscopy can also distinguish between isomers based on the chemical shifts and splitting patterns of the aromatic protons.- Multi-step Purification: A combination of purification techniques may be necessary. For example, an initial fractional crystallization could enrich the desired isomer, followed by column chromatography for final purification.
Formation of Di-nitrated Products Excessive nitrating agent or harsh reaction conditions can lead to the introduction of a second nitro group on the aromatic ring.- Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent.- Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: The primary side products are other regioisomers formed during the nitration of 4-bromo-1,2-dimethylbenzene. Based on the ortho-, para-directing effects of the bromo and two methyl groups, the most probable isomeric byproducts are:

  • 4-Bromo-1,2-dimethyl-5-nitrobenzene

  • 4-Bromo-1,2-dimethyl-6-nitrobenzene

  • 3-Bromo-1,2-dimethyl-4-nitrobenzene

The relative amounts of these isomers will depend on the specific reaction conditions.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • ¹H NMR: The proton NMR spectrum will show a unique set of chemical shifts and coupling constants for the aromatic and methyl protons of the desired isomer, allowing for unambiguous identification.

  • GC-MS: This technique can separate the desired product from any isomeric impurities and provide their respective mass spectra for confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-Br bond.

Q3: What is the best method for purifying the crude product?

A3: Fractional crystallization from a suitable solvent, such as ethanol, is often the most effective method for purifying this compound on a larger scale. For smaller scales or when high purity is critical, column chromatography on silica gel is a reliable alternative.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. The use of a mixture of concentrated nitric acid and sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Quantitative Data on Isomer Distribution

The precise distribution of isomers formed during the nitration of 4-bromo-1,2-dimethylbenzene can vary depending on the reaction conditions. The following table provides a general overview of the expected product distribution based on the directing effects of the substituents.

Compound Structure Expected Relative Yield Notes
This compound (Desired Product) Br-C6H2(CH3)2-NO2 at positions 5,1,2,3Major ProductThe nitro group is directed to the position ortho to one methyl group and meta to the other methyl and bromo groups.
4-Bromo-1,2-dimethyl-5-nitrobenzene Br-C6H2(CH3)2-NO2 at positions 4,1,2,5Minor ProductNitration occurs ortho to one methyl group and para to the other, but may be sterically hindered.
4-Bromo-1,2-dimethyl-6-nitrobenzene Br-C6H2(CH3)2-NO2 at positions 4,1,2,6Minor ProductNitration is ortho to a methyl group and meta to the bromo group.
3-Bromo-1,2-dimethyl-4-nitrobenzene Br-C6H2(CH3)2-NO2 at positions 3,1,2,4Minor ProductNitration is ortho to a methyl group and ortho to the bromo group, which can be disfavored due to sterics.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the nitration of 4-bromo-1,2-dimethylbenzene.

Materials:

  • 4-bromo-1,2-dimethylbenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-1,2-dimethylbenzene in a suitable solvent like dichloromethane. Cool the flask to 0-5 °C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-bromo-1,2-dimethylbenzene while vigorously stirring and maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice with stirring. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional crystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway

The following diagram illustrates the synthesis of this compound and the formation of its major isomeric side products.

G start 4-Bromo-1,2-dimethylbenzene reagents HNO3 / H2SO4 start->reagents Nitration main_product This compound (Major Product) reagents->main_product side_product1 4-Bromo-1,2-dimethyl-5-nitrobenzene (Minor Product) reagents->side_product1 side_product2 4-Bromo-1,2-dimethyl-6-nitrobenzene (Minor Product) reagents->side_product2 side_product3 3-Bromo-1,2-dimethyl-4-nitrobenzene (Minor Product) reagents->side_product3

Synthesis of this compound and its primary side products.
Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common issues during the synthesis and purification.

G start Start Synthesis reaction_check Analyze Crude Product (TLC/GC-MS) start->reaction_check pure Desired Purity Achieved? reaction_check->pure Single Spot/Peak isomers Multiple Isomers Detected reaction_check->isomers Multiple Spots/Peaks low_yield Low Yield reaction_check->low_yield Low Conversion purification Purification Step pure->purification No end Pure Product Obtained pure->end Yes isomers->purification optimize_reaction Optimize Reaction Conditions (e.g., Temperature, Addition Rate) low_yield->optimize_reaction optimize_workup Review Workup Procedure low_yield->optimize_workup fractional_crystallization Fractional Crystallization purification->fractional_crystallization column_chromatography Column Chromatography purification->column_chromatography fractional_crystallization->pure column_chromatography->pure optimize_reaction->start optimize_workup->start

A troubleshooting workflow for the synthesis and purification process.

purification of crude 5-Bromo-1,2-dimethyl-3-nitrobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-1,2-dimethyl-3-nitrobenzene by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: What are the likely impurities in crude this compound?

The impurities in crude this compound depend on its synthetic route, which typically involves the bromination and nitration of o-xylene. Potential impurities include:

  • Isomeric Products: Other isomers of bromo-dimethyl-nitrobenzene may form, such as those with different substitution patterns on the aromatic ring.

  • Unreacted Starting Materials: Residual o-xylene or bromo-o-xylene may be present.

  • Over-reacted Products: Di-nitrated or di-brominated products can form as byproducts.

  • Side-reaction Products: Oxidation or other side reactions can lead to various minor impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

Based on its chemical structure (a substituted aromatic nitro compound), this compound is soluble in many organic solvents such as alcohols and ethers, and insoluble in water.[1] Alcohols like ethanol or methanol are often good choices for recrystallizing such compounds. A suitable solvent should dissolve the compound when hot but not when cold. The ideal solvent will have a steep solubility curve for the target compound over the chosen temperature range.

Q4: How can I determine the optimal solvent for recrystallization?

To determine the best solvent, small-scale solubility tests should be performed. Place a small amount of the crude compound in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, isopropanol). Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound completely when hot and allow for the formation of a significant amount of crystals upon cooling.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.
2. The solution is supersaturated. Crystal nucleation has not initiated.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
3. The cooling process is too slow, or the temperature is not low enough. 3. Cool the solution in an ice bath to further decrease the solubility.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated. 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.
2. High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.2. Consider a preliminary purification step like column chromatography if the crude product is very impure. Ensure the correct solvent is being used, as impurities may have very different solubilities.
Low recovery of purified product. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.
2. Premature crystallization during hot filtration. The solution cooled too quickly, and product crystallized on the filter paper or in the funnel.2. Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration. Keep the solution hot during filtration.
3. Washing the crystals with a solvent at the wrong temperature. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.
The purified product is still impure (e.g., low melting point or discolored). 1. Ineffective removal of impurities. The chosen solvent may not be optimal for separating the specific impurities present.1. Re-recrystallize the product, possibly using a different solvent or a solvent pair. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.
2. Crystals formed too quickly. Rapid crystal growth can trap impurities within the crystal lattice.2. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.

Quantitative Data

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Melting Point 65-67 °C[1]
Appearance Crystalline solid
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in alcohols and ethers[1]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general procedure for the recrystallization of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Characterization: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (65-67 °C) indicates a high degree of purity.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure Product analyze->end

Caption: Workflow for the purification of this compound.

References

preventing over-nitration in the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene, with a special focus on preventing over-nitration and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity and preventing over-nitration (the introduction of more than one nitro group) on the electron-rich aromatic ring of 1-bromo-2,3-dimethylbenzene. The two methyl groups are activating, making the ring highly susceptible to electrophilic aromatic substitution.[1][2]

Q2: How do the substituents on the starting material, 1-bromo-2,3-dimethylbenzene, direct the incoming nitro group?

A2: Both methyl groups and the bromo group are ortho-, para-directors.[3][4] However, the methyl groups are activating, while the bromo group is deactivating.[3] The activating effect of the methyl groups will predominantly govern the position of nitration. Steric hindrance between the two adjacent methyl groups will also play a significant role in directing the incoming electrophile.

Q3: Why is temperature control so critical in this nitration reaction?

A3: Nitration reactions are highly exothermic.[4] Poor temperature control can lead to an increased reaction rate and a higher likelihood of di-nitration or tri-nitration, resulting in a complex mixture of products and a lower yield of the desired mono-nitro compound.[5] Maintaining a low temperature, typically between 0-5 °C, is crucial for selective mono-nitration.[6][7]

Q4: What is the role of sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the actual nitrating agent that reacts with the aromatic ring.[8][9]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and comparing them to the starting material, you can determine when the starting material has been consumed and the product has formed.

Troubleshooting Guide

Problem Potential Cause Solution
Low or no yield of the desired product 1. Incomplete reaction. 2. Loss of product during work-up.1. Monitor the reaction with TLC to ensure the starting material is consumed. If the reaction stalls, consider a slight increase in reaction time. 2. Ensure proper phase separation during extraction and minimize transfers.
Formation of multiple products (isomers) The directing effects of the substituents can lead to a mixture of mono-nitrated isomers.Optimize reaction conditions (e.g., lower temperature) to favor the formation of the thermodynamically more stable product. Purification via column chromatography will be necessary to separate the isomers.
Significant amount of di-nitrated byproduct (over-nitration) 1. Reaction temperature was too high. 2. Reaction time was too long. 3. Incorrect stoichiometry of the nitrating agent.1. Maintain a strict temperature control, keeping the reaction at 0-5 °C.[7] 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. 3. Use a controlled amount of the nitrating mixture (close to a 1:1 molar ratio with the substrate).
Product is an oil and does not precipitate upon quenching The product may be soluble in the aqueous acidic mixture or is a low-melting solid/oil.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product from the aqueous layer.
Difficulty in purifying the final product Isomeric products often have very similar polarities, making separation by column chromatography challenging.Use a long chromatography column with a shallow solvent gradient to improve separation. Alternatively, recrystallization from a suitable solvent system may help to isolate the major isomer.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the nitration of substituted aromatic compounds.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
1-Bromo-2,3-dimethylbenzeneC₈H₉Br185.06≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0168-70%
DichloromethaneCH₂Cl₂84.93ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01-
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[6]

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.054 mol) of 1-bromo-2,3-dimethylbenzene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 1-bromo-2,3-dimethylbenzene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice with stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Visualizations

Reaction Pathway

reaction_pathway start 1-Bromo-2,3-dimethylbenzene product This compound start->product Nitration reagents Nitrating Mixture(HNO₃, H₂SO₄)0-5 °C reagents->product troubleshooting_workflow start Over-nitration Detected (e.g., by TLC or GC-MS) check_temp Was reaction temperature maintained at 0-5 °C? start->check_temp check_time Was reaction time monitored and controlled? check_temp->check_time Yes solution_temp Action: Improve cooling and monitor temperature more closely. check_temp->solution_temp No check_stoich Was the stoichiometry of the nitrating agent correct? check_time->check_stoich Yes solution_time Action: Use TLC to determine optimal reaction time and quench promptly. check_time->solution_time No solution_stoich Action: Use a 1:1 molar ratio of nitrating agent to substrate. check_stoich->solution_stoich No end_node Implement corrective actions in next experiment check_stoich->end_node Yes solution_temp->end_node solution_time->end_node solution_stoich->end_node regioselectivity_factors regioselectivity Regioselectivity steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects (Ortho-, Para-directing) regioselectivity->electronic_effects activating_groups Activating Groups (Methyl) deactivating_group Deactivating Group (Bromo) electronic_effects->activating_groups electronic_effects->deactivating_group

References

Technical Support Center: Optimization of Reaction Conditions for the Reduction of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 5-Bromo-1,2-dimethyl-3-nitrobenzene to 5-Bromo-1,2-dimethyl-3-aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst (Catalytic Hydrogenation)

    • Solution: Ensure the catalyst has not expired and has been stored under appropriate conditions (e.g., under an inert atmosphere). For catalysts like Palladium on carbon (Pd/C), it is crucial to use a fresh batch. The activity of some catalysts can be enhanced by pre-reduction in a hydrogen stream before the reaction.

  • Possible Cause 2: Insufficient Reducing Agent (Chemical Reduction)

    • Solution: For reductions using metals like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn), ensure that a sufficient molar excess is used. These reactions are often stoichiometric, and an inadequate amount of the reducing agent will result in incomplete conversion.

  • Possible Cause 3: Poor Solubility of Starting Material

    • Solution: this compound may have limited solubility in certain solvents. Ensure that the chosen solvent can dissolve the substrate at the reaction temperature. A solvent system, such as a mixture of ethanol and water, can sometimes improve solubility.

  • Possible Cause 4: Low Reaction Temperature

    • Solution: Some reduction reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider cautiously increasing the temperature while monitoring for side reactions.

Issue 2: Formation of Dehalogenated Byproduct (1,2-Dimethyl-3-aminobenzene)

  • Possible Cause 1: Harsh Reaction Conditions

    • Solution: Dehalogenation is a common side reaction in the reduction of halogenated nitroaromatics, particularly during catalytic hydrogenation. To minimize this, consider using milder conditions. This can include lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the catalyst loading.

  • Possible Cause 2: Choice of Catalyst/Reducing Agent

    • Solution: Some catalysts are more prone to causing dehalogenation. For instance, while Pd/C is a very efficient catalyst, it can also promote the removal of bromine. Catalysts like Raney Nickel or the use of chemical reducing agents such as tin(II) chloride are often preferred to minimize dehalogenation.[1]

Issue 3: Incomplete Reduction Leading to Intermediates (e.g., Nitroso, Hydroxylamine)

  • Possible Cause 1: Insufficient Reaction Time

    • Solution: The reduction of a nitro group proceeds through several intermediates. If the reaction is stopped prematurely, these may be present in the final product mixture. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion.

  • Possible Cause 2: Inadequate Amount of Reducing Agent

    • Solution: As with low conversion, an insufficient amount of the reducing agent can lead to the accumulation of intermediates. Ensure the correct stoichiometry is used, especially for chemical reductions.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when reducing this compound?

A1: The most significant challenge is achieving selective reduction of the nitro group without cleaving the carbon-bromine bond (dehalogenation). The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired 5-Bromo-1,2-dimethyl-3-aniline and minimize the formation of the dehalogenated byproduct.

Q2: Which methods are generally recommended for the selective reduction of halogenated nitroaromatics?

A2: For catalytic hydrogenation, catalysts such as Raney Nickel are often preferred over Palladium on carbon to reduce the incidence of dehalogenation.[1] Chemical reduction methods are also highly effective. The use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for the selective reduction of nitro groups in the presence of halogens. Similarly, iron (Fe) powder in acidic media (e.g., acetic acid or hydrochloric acid) is a cost-effective and selective option.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (this compound) and the product (5-Bromo-1,2-dimethyl-3-aniline) will have different polarities and thus different Rf values. Staining the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate) can help in identifying the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the typical work-up procedures for these reduction reactions?

A4: For catalytic hydrogenation, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. For chemical reductions using metals in an acidic medium, the reaction mixture is first made basic to precipitate the metal hydroxides. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the reduction of substituted bromo-nitroaromatics, which can be considered as a starting point for the optimization of the reduction of this compound. Please note that optimal conditions may vary for the specific substrate.

Reducing SystemSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation
H₂, Pd/C (5 mol%)EthanolRoom Temperature2 - 670 - 90High risk of dehalogenation.
H₂, Raney NiMethanol25 - 504 - 885 - 95Lower risk of dehalogenation compared to Pd/C.
Chemical Reduction
SnCl₂·2H₂OEthanol/HCl70 - 801 - 380 - 95Generally high selectivity, requires basic work-up.
Fe, HCl/H₂OEthanol/WaterReflux2 - 575 - 90Cost-effective, requires filtration of iron salts.
Zn, Acetic AcidAcetic Acid25 - 603 - 670 - 85Milder conditions, requires careful pH adjustment during work-up.

Experimental Protocols

Detailed Methodology for Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is adapted from established procedures for the reduction of similar halogenated nitroaromatics.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Slowly neutralize the acidic solution by adding a sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-1,2-dimethyl-3-aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Reduction of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start: this compound reagents Add Reducing Agent & Solvent (e.g., SnCl2.2H2O, EtOH/HCl) start->reagents reaction Heat and Stir (e.g., 70-80°C) reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Ice monitoring->quench Reaction Complete neutralize Neutralize with NaOH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Final Product: 5-Bromo-1,2-dimethyl-3-aniline purify->product

Caption: Workflow for the reduction of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_analysis Analyze Reaction Outcome cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_side_products Solutions for Side Products start Low Yield of Desired Product check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Observed? start->check_side_products increase_time Increase Reaction Time check_conversion->increase_time Yes increase_temp Increase Temperature check_conversion->increase_temp Yes check_reagents Check Reagent Stoichiometry/Activity check_conversion->check_reagents Yes dehalogenation Dehalogenation Observed? check_side_products->dehalogenation Yes milder_conditions Use Milder Conditions (Lower Temp/Pressure) dehalogenation->milder_conditions change_reagent Change Catalyst/Reducing Agent (e.g., Raney Ni or SnCl2) dehalogenation->change_reagent

Caption: Decision tree for troubleshooting low yield in the reduction reaction.

References

Technical Support Center: Nucleophilic Aromatic Substitution on Bromonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on bromonitrobenzene substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with bromonitrobenzene slow or not proceeding to completion?

A1: The reactivity of bromonitrobenzenes in SNAr reactions is highly dependent on the position of the nitro group relative to the bromine atom. The nitro group, being strongly electron-withdrawing, must be in the ortho or para position to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[1] If the nitro group is in the meta position, this resonance stabilization is not possible, leading to significantly lower reactivity.[1]

Q2: How can I increase the rate of a sluggish SNAr reaction?

A2: For slow reactions, especially with meta-bromonitrobenzene, consider the following optimizations:

  • Increase Temperature: These reactions often require elevated temperatures, sometimes in the range of 100-150 °C or even higher.[2]

  • Use a Stronger Nucleophile: The nucleophilicity of your reagent is crucial. For instance, when using an alcohol, pre-treating it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide is beneficial.[2]

  • Choose an Appropriate Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the nucleophile, thus increasing the nucleophilicity of the anion.

  • Consider Microwave Heating: Microwave reactors can often reduce reaction times and increase yields by efficiently heating the reaction mixture to high temperatures.

Q3: What are some common side reactions to be aware of?

A3: While SNAr is often a clean reaction, side reactions can occur:

  • Di-substitution: In substrates with multiple activating groups and leaving groups, a second substitution may occur if the product is still sufficiently activated.

  • Reactions with Ambident Nucleophiles: Nucleophiles with more than one potential attacking atom can lead to a mixture of products.

  • Side-chain reactions: If the nucleophile or substrate has other reactive functional groups, these may react under the applied conditions. For example, strongly basic conditions might cause deprotonation or elimination reactions on substituents.

  • Reduction of the Nitro Group: Some nucleophiles or reaction conditions can lead to the reduction of the nitro group, especially at elevated temperatures.

Q4: I am having trouble purifying my product. What are some common purification strategies?

A4: The purification strategy will depend on the physical properties of your product.

  • Column Chromatography: This is a very common and effective method for purifying products from SNAr reactions. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[3] The polarity of the eluent can be adjusted based on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent. Ethanol or isopropanol can be good starting points for polar products.

  • Aqueous Workup: A standard workup procedure involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate), and washing the organic layer with water and brine to remove inorganic salts and highly polar impurities.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Substrate is meta-substituted.- Increase reaction temperature (100-150 °C).- Use a stronger nucleophile (e.g., form alkoxide with NaH).- Use a high-boiling polar aprotic solvent (DMSO, DMF).- Consider an alternative synthetic route, such as a Buchwald-Hartwig coupling.
2. Nucleophile is not strong enough.- For alcohols, convert to the corresponding alkoxide using a strong base like NaH.[2]- For amines, consider using a more basic amine.
3. Reaction temperature is too low.- Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Multiple Products Observed 1. Di-substitution on a poly-halogenated or highly activated substrate.- Use a stoichiometric amount of the nucleophile.- Lower the reaction temperature.
2. Reaction with an ambident nucleophile.- Modify the nucleophile to favor one reactive site.- Change the solvent or counter-ion to influence regioselectivity.
Product Decomposition 1. Reaction temperature is too high.- Lower the reaction temperature and increase the reaction time.- Monitor the reaction closely to stop it once the starting material is consumed.
2. Product is unstable to the reaction conditions (e.g., strong base).- Use a milder base or less harsh conditions if possible.
Difficult Purification 1. Product and starting material have similar polarity.- Optimize the reaction to drive it to completion.- Use a high-efficiency chromatography column and a shallow solvent gradient.
2. Product is very polar.- Consider reverse-phase chromatography.- If the product is an amine, it can be protonated with acid and extracted into an aqueous layer, then neutralized and re-extracted into an organic layer.

Visualizing Reactivity and Troubleshooting

The following diagrams illustrate the key concepts of reactivity and a general workflow for troubleshooting common issues.

reactivity cluster_para para-Bromonitrobenzene (High Reactivity) cluster_meta meta-Bromonitrobenzene (Low Reactivity) cluster_ortho ortho-Bromonitrobenzene (High Reactivity) p_react para-Bromonitrobenzene Nitro group at para position stabilizes the Meisenheimer intermediate through resonance. m_react meta-Bromonitrobenzene Nitro group at meta position cannot stabilize the intermediate through resonance. o_react ortho-Bromonitrobenzene Nitro group at ortho position stabilizes the Meisenheimer intermediate through resonance.

Caption: Relative reactivity of bromonitrobenzene isomers in SNAr.

troubleshooting_workflow cluster_optimization Optimization Strategies cluster_purification Purification start Start SNAr Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (e.g., 100-150 °C) check_conversion->increase_temp Yes check_purity Reaction Complete, Check Purity check_conversion->check_purity No stronger_nucleophile Use Stronger Nucleophile (e.g., form alkoxide) increase_temp->stronger_nucleophile alternative_route Consider Alternative Route (e.g., Buchwald-Hartwig) increase_temp->alternative_route If still no reaction change_solvent Change to Polar Aprotic Solvent (DMSO, DMF) stronger_nucleophile->change_solvent stronger_nucleophile->alternative_route If still no reaction change_solvent->check_conversion Re-evaluate change_solvent->alternative_route If still no reaction column_chrom Column Chromatography (e.g., Hexane/EtOAc) check_purity->column_chrom Impure end_product Pure Product check_purity->end_product Pure column_chrom->end_product recrystallization Recrystallization recrystallization->end_product

Caption: A general workflow for troubleshooting SNAr reactions.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile (e.g., Piperidine)

This protocol is a general starting point and may require optimization.

  • Materials:

    • Bromonitrobenzene (1.0 mmol)

    • Piperidine (2.0 - 4.0 mmol)

    • Anhydrous DMF or DMSO (5 mL)

    • Round-bottom flask with stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the bromonitrobenzene and the solvent.

    • Add the piperidine to the stirred solution.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for SNAr with an Alcohol Nucleophile (via Alkoxide)

This protocol is adapted for less reactive substrates or when a stronger nucleophile is needed.[2]

  • Materials:

    • Bromonitrobenzene (1.0 mmol)

    • Alcohol (1.5 mmol)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 mmol)

    • Anhydrous DMF or DMSO (5 mL)

    • Round-bottom flask with stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Under an inert atmosphere, add the alcohol to a flask containing the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add the bromonitrobenzene to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.[2]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Identifying Impurities in 5-Bromo-1,2-dimethyl-3-nitrobenzene via NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most probable impurities in this compound arise from the synthesis process, which typically involves the nitration of 3,4-dimethylbromobenzene. Therefore, the most common impurities are positional isomers formed during the electrophilic aromatic substitution reaction. These include:

  • Starting Material: Unreacted 3,4-dimethylbromobenzene.

  • Isomeric Byproducts:

    • 4-Bromo-1,2-dimethyl-5-nitrobenzene

    • 2-Bromo-4,5-dimethyl-1-nitrobenzene

    • 5-Bromo-2,3-dimethyl-1-nitrobenzene

The presence and proportion of these isomers can vary depending on the specific reaction conditions used for nitration.

Q2: Why is NMR spectroscopy a suitable method for identifying these impurities?

A2: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly well-suited for identifying and quantifying impurities in pharmaceutical compounds.[1][2][3] Each unique proton and carbon atom in a molecule gives rise to a distinct signal in the ¹H and ¹³C NMR spectra, respectively. The chemical shift, splitting pattern, and integration of these signals provide a detailed fingerprint of the molecule's structure.[1] Isomeric impurities will have unique NMR spectra, allowing for their differentiation from the main product and from each other. Furthermore, quantitative NMR (qNMR) can be used to determine the precise amount of each impurity present in the sample.[4][5][6][7]

Q3: What are the expected ¹H and ¹³C NMR chemical shift ranges for the aromatic protons and carbons in these compounds?

A3: For polysubstituted nitroaromatic compounds like this compound and its isomers, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. The aromatic carbons appear in the ¹³C NMR spectrum between approximately 120 and 150 ppm. The exact chemical shifts are influenced by the electronic effects of the bromo, nitro, and methyl substituents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound.

Problem: I see more signals in the aromatic region of my ¹H NMR spectrum than expected for the pure compound.

  • Possible Cause: Presence of isomeric impurities.

  • Solution:

    • Compare with Predicted Spectra: Refer to the data tables below which provide predicted ¹H NMR chemical shifts for the main product and its likely isomers. The presence of additional signals corresponding to these predictions suggests isomeric impurities.

    • 2D NMR Spectroscopy: If signal overlap is significant, consider running a 2D NMR experiment, such as COSY or HSQC, to help resolve the overlapping signals and facilitate the assignment of protons and carbons for each species.[4]

    • Quantitative Analysis: Perform a quantitative NMR (qNMR) experiment to determine the molar ratio of the main product to the impurities.

Problem: The integration of the aromatic signals in my ¹H NMR spectrum does not match the expected proton count.

  • Possible Cause 1: Overlapping signals from the main product and impurities.

  • Solution 1: Carefully examine the peak shapes. Broad or distorted peaks may indicate overlapping signals. Use the predicted chemical shifts in the data tables to identify potential overlaps. If necessary, changing the NMR solvent might help to resolve the overlapping signals.

  • Possible Cause 2: Incorrect phasing or baseline correction.

  • Solution 2: Re-process the NMR spectrum, ensuring proper phasing and baseline correction. An uneven baseline can lead to inaccurate integration.

  • Possible Cause 3: Insufficient relaxation delay (D1) during acquisition.

  • Solution 3: For accurate integration, especially in quantitative analysis, the relaxation delay (D1) should be at least 5 times the longest T1 relaxation time of the protons being analyzed. If T1 values are unknown, a conservative D1 of 30-60 seconds is recommended for qNMR.

Problem: My NMR sample shows poor resolution and broad peaks.

  • Possible Cause 1: The sample is too concentrated.

  • Solution 1: Dilute the sample. For routine ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.

  • Possible Cause 2: The presence of particulate matter.

  • Solution 2: Filter the NMR solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Possible Cause 3: Poor shimming of the spectrometer.

  • Solution 3: Re-shim the instrument to optimize the magnetic field homogeneity.

Experimental Protocols

Protocol 1: Sample Preparation for Qualitative ¹H and ¹³C NMR
  • ¹H NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial until the sample is fully dissolved.

    • If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹³C NMR Sample Preparation:

    • Due to the lower natural abundance of ¹³C, a more concentrated sample is required.

    • Accurately weigh 20-50 mg of the sample into a clean, dry vial.

    • Follow the dissolution and filtration steps as described for the ¹H NMR sample preparation.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

This protocol outlines the determination of the purity of this compound using an internal standard.

  • Selection of Internal Standard: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. A suitable internal standard could be 1,4-dinitrobenzene or maleic anhydride.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Angle: Use a 90° pulse.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A conservative value of 60 seconds is recommended if T1 values are unknown.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its likely impurities. These predictions are based on additive substituent effects and analysis of similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAr-H-CH₃-CH₃
This compound 7.5 (s, 1H), 7.3 (s, 1H)2.4 (s, 3H)2.3 (s, 3H)
3,4-Dimethylbromobenzene (Starting Material)7.3 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H)2.2 (s, 3H)2.2 (s, 3H)
4-Bromo-1,2-dimethyl-5-nitrobenzene7.8 (s, 1H), 7.2 (s, 1H)2.4 (s, 3H)2.3 (s, 3H)
2-Bromo-4,5-dimethyl-1-nitrobenzene7.9 (s, 1H), 7.4 (s, 1H)2.3 (s, 3H)2.3 (s, 3H)
5-Bromo-2,3-dimethyl-1-nitrobenzene7.6 (d, 1H), 7.2 (d, 1H)2.5 (s, 3H)2.3 (s, 3H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-NO₂C-BrAromatic C-H & C-C-CH₃-CH₃
This compound ~150~118~125, 130, 135, 138~20~15
3,4-Dimethylbromobenzene (Starting Material)-~120~128, 130, 131, 137, 138~20~19
4-Bromo-1,2-dimethyl-5-nitrobenzene~148~122~126, 132, 134, 136~21~16
2-Bromo-4,5-dimethyl-1-nitrobenzene~149~115~129, 133, 137, 140~19~18
5-Bromo-2,3-dimethyl-1-nitrobenzene~151~117~127, 131, 135, 139~22~17

Visualizations

Workflow for Impurity Identification in this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Impurity Identification & Quantification prep Prepare NMR Sample (5-10 mg in 0.6-0.7 mL CDCl3) acquire_1H Acquire ¹H NMR Spectrum prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum prep->acquire_13C process Process Spectra (Phasing, Baseline Correction) acquire_1H->process acquire_13C->process analyze Analyze Spectra (Chemical Shifts, Integration, Splitting) process->analyze compare Compare with Predicted Data analyze->compare identify Identify Impurities (Isomers, Starting Material) compare->identify quantify Perform qNMR (if necessary) identify->quantify report Report Purity quantify->report Potential Impurities in the Synthesis of this compound start Starting Material: 3,4-Dimethylbromobenzene reaction Nitration (HNO₃, H₂SO₄) start->reaction product Main Product: This compound reaction->product impurity1 Isomeric Impurity 1: 4-Bromo-1,2-dimethyl-5-nitrobenzene reaction->impurity1 impurity2 Isomeric Impurity 2: 2-Bromo-4,5-dimethyl-1-nitrobenzene reaction->impurity2 impurity3 Isomeric Impurity 3: 5-Bromo-2,3-dimethyl-1-nitrobenzene reaction->impurity3 unreacted Unreacted Starting Material reaction->unreacted

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in a multi-step synthesis can originate from various factors. A common route to this compound involves the nitration of 1,2-dimethylbenzene (o-xylene) followed by bromination. The order of these steps is crucial due to the directing effects of the substituents.[1][2]

    • Incorrect Order of Substitution: The methyl groups in 1,2-dimethylbenzene are ortho, para-directing, while the nitro group is a meta-director.[3][4] To obtain the desired 1,3-substitution pattern of the nitro and bromo groups relative to the methyl groups, the nitration should ideally be performed first, followed by bromination.

    • Incomplete Reaction: On a larger scale, reaction times may need to be extended to ensure complete conversion.[5] Monitor the reaction progress using techniques like TLC or GC.

    • Suboptimal Reaction Conditions: The temperature and concentration of reagents are critical, especially for nitration, which is a highly exothermic reaction.[6][7] Insufficient cooling can lead to side reactions and reduced yield. For the bromination step, the choice of brominating agent and catalyst is important. A mixture of bromine and nitric acid in concentrated sulfuric acid can be effective for brominating deactivated aromatic compounds.[8][9]

    • Product Loss During Work-up and Purification: During scale-up, product can be lost during extraction, washing, and crystallization steps.[5] Ensure efficient phase separation and consider optimizing the recrystallization solvent and conditions.

Issue 2: Formation of Impurities and Isomers

  • Question: Our final product is contaminated with significant amounts of isomeric impurities. How can we improve the regioselectivity of the reaction?

  • Answer: The formation of isomers is a common challenge in the synthesis of substituted aromatic compounds.

    • Nitration Step: The nitration of 1,2-dimethylbenzene will produce a mixture of 3-nitro-1,2-dimethylbenzene and 4-nitro-1,2-dimethylbenzene. While the methyl groups direct ortho and para, steric hindrance from the two adjacent methyl groups can influence the ratio of the products. Careful control of reaction temperature and the nitrating agent can help maximize the desired 3-nitro isomer.[3][4]

    • Bromination Step: The bromination of 3-nitro-1,2-dimethylbenzene is directed by both the nitro group (meta-directing) and the two methyl groups (ortho, para-directing). The bromine will preferentially substitute at the position that is meta to the nitro group and ortho/para to the methyl groups, which is the desired 5-position. However, other isomers can still form. Using a milder brominating agent or optimizing the reaction temperature can improve selectivity.

    • Purification: Effective purification methods are essential to remove unwanted isomers. Recrystallization is a common technique, and the choice of solvent is critical. Column chromatography may be necessary for achieving high purity, though it can be challenging on a large scale.

Issue 3: Runaway Reaction during Nitration

  • Question: We observed a rapid and uncontrolled temperature increase during the nitration of 1,2-dimethylbenzene. What are the immediate actions to take, and how can we prevent this in the future?

  • Answer: A runaway reaction during nitration is a serious safety hazard due to the highly exothermic nature of the reaction.[6][7]

    • Immediate Actions:

      • Immediately stop the addition of the nitrating agent.[6]

      • Increase the cooling efficiency by adding more coolant (e.g., ice/salt bath).[6]

      • If the temperature continues to rise uncontrollably, and as a last resort, the reaction may need to be quenched by carefully adding the reaction mixture to a large volume of ice water with vigorous stirring.[6] Caution: This should be done with extreme care as the dilution of concentrated acids is also highly exothermic.[6]

    • Preventative Measures:

      • Slow Addition of Reagents: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and portion-wise to the substrate, allowing the cooling system to dissipate the generated heat effectively.

      • Efficient Cooling: Ensure the cooling bath has sufficient capacity for the scale of the reaction and is maintained at the appropriate temperature (e.g., 0-10 °C for nitration).[10]

      • Vigorous Stirring: Inefficient stirring can lead to localized hot spots.[6] Ensure adequate agitation throughout the reaction.

      • Continuous Flow Chemistry: Consider using a continuous flow reactor.[7][11] This technology offers superior heat and mass transfer, significantly reducing the risk of runaway reactions by maintaining a small reaction volume at any given time.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended synthetic route for the scale-up of this compound?

    • A1: A common and logical route is the nitration of 1,2-dimethylbenzene (o-xylene) to form 3-nitro-1,2-dimethylbenzene, followed by the bromination of this intermediate to yield this compound. This sequence correctly utilizes the directing effects of the substituents to favor the formation of the desired isomer.[1][2]

  • Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

    • A2: The primary safety concern is the highly exothermic nitration step.[6][7] It is crucial to have adequate cooling, controlled addition of reagents, and a well-defined emergency plan for thermal runaways. Both concentrated nitric and sulfuric acids are highly corrosive. Bromine is also toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Q3: How can we monitor the progress of the reactions during scale-up?

    • A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and the purity of the product at different time points.

  • Q4: What are the typical work-up procedures for the nitration and bromination steps?

    • A4: For the nitration reaction, the mixture is typically quenched by carefully pouring it onto crushed ice.[6] The product can then be extracted with a suitable organic solvent. The organic layer is then washed with water, a dilute base solution (like sodium bicarbonate) to neutralize any remaining acid, and finally with brine before being dried and concentrated. A similar work-up can be applied to the bromination reaction, with an additional wash with a reducing agent like sodium bisulfite to remove any excess bromine.[13]

  • Q5: Are there more modern and safer alternatives to traditional batch synthesis for this compound?

    • A5: Yes, continuous flow chemistry offers significant advantages for nitration and other hazardous reactions.[7][11] Flow reactors provide better control over reaction temperature and mixing, leading to improved safety, higher yields, and better selectivity.[11][12][14] This technology is readily scalable by extending the operation time.[11]

Quantitative Data Summary

ParameterNitration of 1,2-DimethylbenzeneBromination of 3-Nitro-1,2-dimethylbenzene
Starting Material 1,2-Dimethylbenzene (o-Xylene)3-Nitro-1,2-dimethylbenzene
Reagents Concentrated HNO₃, Concentrated H₂SO₄Br₂, FeBr₃ (catalyst) or Br₂/H₂SO₄/HNO₃
Typical Temperature 0 - 10 °C20 - 40 °C
Reaction Time 1 - 3 hours2 - 6 hours
Typical Yield 70 - 85% (for mixed nitro-isomers)60 - 80%
Key Challenges Exothermic reaction, isomer formationHandling of bromine, potential for over-bromination
Safety Notes High risk of runaway reaction, corrosive acidsBromine is toxic and corrosive

Note: The data presented in this table are approximate values based on general procedures for similar aromatic substitutions and may require optimization for the specific scale-up of this compound.

Experimental Protocols

Protocol 1: Nitration of 1,2-Dimethylbenzene

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio while cooling in an ice bath.

  • Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 1,2-dimethylbenzene. Cool the vessel to 0-5 °C using an ice-salt bath.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the stirred 1,2-dimethylbenzene, ensuring the internal temperature does not exceed 10 °C.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6]

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product (a mixture of nitro-isomers).

Protocol 2: Bromination of 3-Nitro-1,2-dimethylbenzene

  • Reaction Setup: In a reaction vessel protected from light, dissolve 3-nitro-1,2-dimethylbenzene in a suitable solvent (e.g., dichloromethane or acetic acid). Add a catalytic amount of iron powder or FeBr₃.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (30-40 °C) for 2-6 hours. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and quench with a solution of sodium bisulfite to destroy any unreacted bromine.[13]

  • Extraction and Washing: If necessary, add water and extract the product with an organic solvent. Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Visualizations

Troubleshooting_ScaleUp_Synthesis start Start: Scale-up Synthesis of This compound issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Impurity/Isomer Formation issue->impurities Purity Issue runaway Runaway Reaction (Nitration) issue->runaway Safety Issue check_order Verify Reaction Sequence low_yield->check_order check_completion Check for Complete Conversion low_yield->check_completion optimize_conditions Optimize Reaction Conditions (T, Conc.) low_yield->optimize_conditions workup_loss Evaluate Work-up & Purification Loss low_yield->workup_loss optimize_selectivity Optimize for Regioselectivity impurities->optimize_selectivity improve_purification Improve Purification Method impurities->improve_purification immediate_action Immediate Action: Stop Reagent, Cool runaway->immediate_action solution Improved Synthesis check_order->solution check_completion->solution optimize_conditions->solution workup_loss->solution optimize_selectivity->solution improve_purification->solution preventative_measures Implement Preventative Measures immediate_action->preventative_measures slow_addition Slow Reagent Addition preventative_measures->slow_addition efficient_cooling Ensure Efficient Cooling preventative_measures->efficient_cooling vigorous_stirring Vigorous Stirring preventative_measures->vigorous_stirring flow_chem Consider Flow Chemistry preventative_measures->flow_chem slow_addition->solution efficient_cooling->solution vigorous_stirring->solution flow_chem->solution

Caption: Troubleshooting workflow for scale-up synthesis.

References

managing exothermic reactions in the nitration of substituted xylenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of substituted xylenes. The focus is on managing the highly exothermic nature of this reaction to ensure safety and achieve desired product outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is exhibiting a rapid, uncontrolled temperature increase, and I'm observing brown fumes (nitrogen dioxide). What is happening and what should I do?

A1: You are likely experiencing a runaway reaction. This is a critical situation where the rate of heat generation from the exothermic nitration process exceeds the rate of heat removal. The brown fumes indicate decomposition of nitric acid and potential side reactions.

Immediate Actions:

  • Cease addition of the nitrating agent immediately.

  • Enhance cooling: If it is safe to do so, add more coolant (e.g., dry ice, ice/salt) to your cooling bath to try and bring the temperature under control.

  • Prepare for emergency quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction. This should be a last resort as the dilution of concentrated sulfuric acid is also highly exothermic.[1]

  • Emergency Quenching Procedure: Cautiously and slowly pour the reaction mixture onto a large volume of crushed ice or an ice/water slurry with vigorous stirring.[2] This serves to both dilute the acids and dissipate the heat.

  • Alert personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Q2: What are the primary causes of a runaway nitration reaction and how can I prevent them?

A2: Runaway reactions in the nitration of xylenes are typically caused by a failure to adequately control the reaction rate and temperature. Key preventative measures include:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for temperatures below 0°C).[1]

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can generate heat faster than the cooling system can remove it. A slow, dropwise addition with continuous monitoring of the internal reaction temperature is crucial.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[1] Ensure vigorous and consistent stirring throughout the addition and reaction time.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the rate of nitration can be slow, leading to a buildup of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic event.

Q3: My nitration reaction resulted in a very low yield of the desired nitro-xylene. What are the likely causes?

A3: Low yields can stem from several factors related to both the reaction conditions and the work-up procedure.

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low for the reaction to proceed to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring the exotherm.

  • Suboptimal Reagent Ratio: The molar ratio of xylene to nitric acid is a critical parameter. For instance, in some zeolite-catalyzed processes, a molar ratio of xylene to nitric acid in the range of 1:1.0 to 1:1.25 is preferred.[3]

  • Oxidation Side Reactions: Higher temperatures and longer reaction times can lead to the oxidation of the xylene's methyl groups, which is often indicated by the evolution of brown nitrogen dioxide fumes.[4]

  • Issues During Work-up: The standard quenching procedure involves pouring the reaction mixture into a large amount of cold water or onto ice.[2] It is crucial to ensure the product fully precipitates and to minimize losses during washing steps. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.

Q4: I am observing the formation of multiple isomers. How can I control the regioselectivity of the nitration?

A4: The substitution pattern of the starting xylene isomer (ortho-, meta-, or para-) dictates the possible nitration products. While it is common to obtain a mixture of isomers, reaction conditions can be optimized to favor a specific product. For example, in the nitration of o-xylene using a mixed acid system, both 3-nitro-o-xylene and 4-nitro-o-xylene are typically formed.[5] Alternative methods, such as using solid acid catalysts like zeolite-β, have been shown to improve the selectivity towards certain isomers.[3]

Data Summary Tables

Table 1: Typical Reaction Temperatures for Nitration of p-Xylene

Nitration StepProductTypical Reaction Temperature (°C)Reference
MononitrationMononitro-p-xylene30[4]
DinitrationDinitro-p-xylene80[4]
TrinitrationTrinitro-p-xylene120[4]

Table 2: Molar Ratios for Zeolite-Catalyzed Nitration of Xylenes

Xylene IsomerMolar Ratio (Xylene:HNO₃)CatalystReference
o-xylene1:0.80 to 1:1.5Zeolite-β[5]
m-xylene1:0.80 to 1:1.5Zeolite-β[5]
p-xylene1:1.2Zeolite-β[5]

Experimental Protocols

Protocol 1: Mononitration of p-Xylene

This protocol is adapted from the synthesis of mononitro-p-xylene.[4]

  • Preparation of the Nitrating Mixture: In a flask suitable for the reaction scale, placed within an ice-water bath, prepare the mixed acid from concentrated sulfuric acid (specific gravity 1.84) and concentrated nitric acid (specific gravity 1.50).[6]

  • Reaction Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, an addition funnel, and a condenser.

  • Addition of p-Xylene: Add the mixed acid to the reaction flask. Begin cooling and stirring. Slowly add p-xylene dropwise from the addition funnel to the mixed acid. Maintain a constant and controlled rate of addition.

  • Temperature Control: Carefully monitor the internal temperature throughout the addition. For mononitration, a temperature of 30°C is typically targeted.[4] Note that p-xylene solidifies below 13.28°C.[4]

  • Reaction Completion: After the addition of p-xylene is complete, continue stirring for an additional 10 minutes.

  • Work-up (Quenching): Slowly and carefully pour the reaction mixture into a beaker containing 300-400 g of crushed ice with vigorous stirring.[4]

  • Separation: Allow the layers to separate for approximately 30 minutes. The nitro-p-xylene will be the organic layer.

  • Washing: Wash the organic layer sequentially with two portions of water (100 mL each), a 10% sodium carbonate solution, and finally with water again.[4]

  • Drying: Dry the resulting nitro-p-xylene over an anhydrous drying agent such as calcium sulfate.

Protocol 2: Monitoring Reaction Progress

Monitoring the consumption of the starting material and the formation of products is crucial. While offline methods are common, online spectroscopy can provide real-time data.[7]

  • Offline Analysis (GC/HPLC): Withdraw small aliquots of the reaction mixture at various time points. Quench the aliquot in cold water and extract the organic components. Analyze the organic extract using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of xylene and its nitrated isomers.[8]

  • Online Spectroscopy: Techniques like online Raman or IR spectroscopy can be used to monitor the concentrations of reactants and products in real-time, which is particularly useful for continuous flow processes.[7]

Visualizations

Exothermic_Reaction_Workflow cluster_monitoring Continuous Monitoring cluster_response Troubleshooting Response start Start Nitrating Agent Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable rapid_rise Rapid Temperature Rise Detected temp_stable->rapid_rise No continue_addition Continue Slow Addition temp_stable->continue_addition Yes stop_addition Stop Addition of Nitrating Agent rapid_rise->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling temp_controlled Temperature Controlled? enhance_cooling->temp_controlled quench Emergency Quench (Pour onto ice) temp_controlled->quench No temp_controlled->continue_addition Yes emergency_protocols Follow Lab Emergency Protocols quench->emergency_protocols continue_addition->monitor_temp reaction_complete Reaction Complete continue_addition->reaction_complete

Caption: Troubleshooting workflow for a runaway exothermic reaction.

Nitration_Logic_Pathway cluster_inputs Reaction Inputs & Conditions cluster_outcomes Potential Outcomes reagents Substituted Xylene Nitric Acid Sulfuric Acid control Effective Exotherm Management reagents->control conditions Temperature Control Addition Rate Agitation conditions->control success Desired Nitro-Xylene Product (High Yield, High Purity) failure Runaway Reaction or Low Yield control->success Successful control->failure Unsuccessful

Caption: Logical relationship between inputs and outcomes in nitration.

References

selection of solvents for the synthesis and purification of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvents for 5-Bromo-1,2-dimethyl-3-nitrobenzene

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the selection of appropriate solvents for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the synthesis (nitration) of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic nitration of a 1,2-dimethylbenzene derivative. The reaction is generally carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. While the acid mixture can sometimes serve as the solvent, an inert co-solvent is often used. Dichloromethane (DCM) is a common choice for the reaction solvent as it is inert to the strong acid conditions and helps to dissolve the organic starting material.[1]

Q2: Which solvents are suitable for the work-up and extraction of the crude product after synthesis?

A2: After the reaction is complete, it is typically quenched by carefully pouring the mixture into ice water, which often causes the crude product to precipitate.[2] If the product does not precipitate or forms an oil, a liquid-liquid extraction is necessary.[3] Suitable extraction solvents are water-immiscible and should readily dissolve the product. Common choices include:

  • Dichloromethane (DCM): Often used for extraction due to its effectiveness in dissolving a wide range of organic compounds.[1]

  • Ethyl Acetate: Another excellent choice for extracting nitroaromatic compounds.[2][4]

  • Diethyl Ether: A low-boiling solvent that can be used for extraction.[5]

Following extraction, the combined organic layers are typically washed with water, a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1][2]

Q3: What are the best solvents for purifying this compound by recrystallization?

A3: Recrystallization is a highly effective method for purifying the crude solid product. The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[2] For nitroaromatic compounds like this, common and effective recrystallization solvents include:

  • Ethanol [6][7]

  • Methanol [2]

  • Isopropanol [2]

Solvent mixtures, such as ethanol/water, can also be highly effective. The optimal solvent or solvent system often needs to be determined experimentally.[2]

Q4: What solvent systems should be used for purification by column chromatography?

A4: If recrystallization does not provide sufficient purity, or if the product is an oil, column chromatography is the preferred method. Silica gel is the most common stationary phase for this class of compounds. A gradient of hexane and ethyl acetate is a standard and effective eluent system.[1][4] Typically, one starts with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increases the polarity to elute the desired compound.

Troubleshooting Guide

Q: My product did not precipitate when the reaction was quenched in ice water. How do I recover it? A: This indicates that your product is either a liquid/oil or has some solubility in the acidic aqueous mixture.[3] The standard procedure is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Combine the organic layers and proceed with the washing, drying, and solvent removal steps to isolate the crude product.[1][3]

Q: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do? A: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be caused by a high concentration of impurities or an inappropriate solvent choice.[8]

  • Solution 1: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool very slowly.[8]

  • Solution 2: Consider a preliminary purification step, like a quick filtration through a small plug of silica, before attempting recrystallization again.

  • Solution 3: Try a different recrystallization solvent or a mixed solvent system. A solvent that is too nonpolar may cause oiling.[8]

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. How can I induce crystallization? A: This is a common issue that typically means the solution is not sufficiently supersaturated or that nucleation is slow.

  • Induce Nucleation: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the product, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Cool Slowly: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Rapid cooling can sometimes inhibit crystal formation.

Q: My product appears to be decomposing during purification on a silica gel column. What are my options? A: Nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel.

  • Solution 1: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (e.g., 1%) of a base like triethylamine (TEA). This will neutralize the acidic sites on the silica.[9]

  • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on sensitive compounds.[9]

  • Solution 3: If the product is thermally stable, vacuum distillation could be an alternative purification method to chromatography.

Data Presentation: Solvent Properties

The selection of an appropriate solvent is critical for success. The tables below summarize the recommended solvents and their relevant physical properties.

Table 1: Recommended Solvents for Synthesis and Purification

StagePrimary Solvent(s)Secondary/Alternative(s)Purpose
Synthesis Dichloromethane (DCM)N/A (Acids act as medium)Inert reaction co-solvent
Extraction Dichloromethane, Ethyl AcetateDiethyl EtherIsolate crude product from aqueous phase
Recrystallization Ethanol, MethanolIsopropanol, Ethanol/Water mixturesPurify crude solid product
Column Chromatography Hexane/Ethyl AcetateHexane/DichloromethaneSeparate product from impurities

Table 2: Physical Properties of Common Solvents

SolventBoiling Point (°C)Polarity IndexHazards
Dichloromethane39.60.309Suspected carcinogen, irritant
Ethyl Acetate77.10.228Flammable, irritant
Ethanol78.40.654Flammable
Methanol64.70.762Flammable, toxic
n-Hexane68.00.009Flammable, neurotoxin
Water100.01.000Non-hazardous

Polarity Index values are relative, with water being the most polar.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard nitration methods for aromatic compounds.[1][2]

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid. To this, add concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and thermometer, dissolve the starting material (e.g., 4-bromo-1,2-dimethylbenzene) in dichloromethane. Cool this solution to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of the starting material over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water with vigorous stirring.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane. Combine all organic layers.[1]

  • Neutralization and Drying: Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol) to find one that dissolves the compound when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[2]

Visualization: Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (4-Bromo-1,2-dimethylbenzene) Nitration Nitration Reaction (HNO3/H2SO4 in DCM) Start->Nitration Quench Quench Reaction (Pour into ice water) Nitration->Quench Extract Extraction & Washing (DCM or Ethyl Acetate) Quench->Extract Crude Crude Product (After solvent removal) Extract->Crude Recrystal Recrystallization (e.g., Ethanol) Crude->Recrystal If solid Column Column Chromatography (Hexane/EtOAc) Crude->Column If oil or impure Pure_Product Pure this compound Recrystal->Pure_Product Column->Pure_Product

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Bromo-Dimethyl-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted bromo-dimethyl-nitrobenzenes, key intermediates in the development of pharmaceuticals and other advanced materials, presents a range of strategic challenges in achieving desired regioselectivity and optimal yields. This guide provides an objective comparison of the primary synthetic routes to these compounds, supported by experimental data, to inform methodological selection in research and development settings. The principal approaches involve either the nitration of a bromo-dimethylbenzene precursor or the bromination of a dimethyl-nitrobenzene intermediate. A third, highly effective method for specific isomers is the Sandmeyer reaction, which offers an alternative pathway from an amino-substituted precursor.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the quantitative data for various synthetic approaches to different isomers of bromo-dimethyl-nitrobenzene. The choice of starting material and reaction sequence significantly impacts the yield and regioselectivity of the final product.

Target CompoundStarting MaterialSynthetic RouteReagents & ConditionsYield (%)Reference
1-Bromo-4,5-dimethyl-2-nitrobenzene4,5-Dimethyl-2-nitroanilineSandmeyer Reaction1. HBr, H₂O, NaNO₂, -5°C 2. CuBr, HBr, 70°C89.4%[1]
1-Bromo-2,4-dimethyl-5-nitrobenzene1-Bromo-2,4-dimethylbenzeneElectrophilic NitrationFuming HNO₃, Acetic Acid, 0°C to 80°CN/A
1-Bromo-2,4-dimethyl-5-nitrobenzene1-Bromo-2,4-dimethylbenzeneElectrophilic Nitration60% HNO₃, Room TemperatureN/A
2-Bromo-1-isopropyl-4-nitrobenzene (Analogous)1-Isopropyl-4-nitrobenzeneElectrophilic BrominationBr₂, FeCl₃, 40°C, 3 hours98%[2]
m-Bromonitrobenzene (Analogous)NitrobenzeneElectrophilic BrominationBr₂, Fe powder, 135-145°C60-75%[3]
m-Bromonitrobenzene (Analogous)NitrobenzeneElectrophilic Bromination5,5-dimethyl-1,3-dibromohydantoin, H₂SO₄, <40°C95%[4]

N/A: Not available in the searched literature.

Logical Relationships of Synthetic Strategies

The selection of a synthetic route is governed by the directing effects of the substituents on the aromatic ring. The methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The bromo group is deactivating but ortho-, para-directing. The interplay of these effects determines the position of the incoming substituent and the feasibility of achieving a specific isomer.

G cluster_0 Route 1: Nitration of Bromo-dimethylbenzene cluster_1 Route 2: Bromination of Dimethyl-nitrobenzene cluster_2 Route 3: Sandmeyer Reaction start1 Bromo-dimethylbenzene product1 Bromo-dimethyl-nitrobenzene start1->product1 Nitrating Agent (e.g., HNO3/H2SO4) start2 Dimethyl-nitrobenzene product2 Bromo-dimethyl-nitrobenzene start2->product2 Brominating Agent (e.g., Br2/FeBr3) start3 Dimethyl-nitroaniline diazonium Diazonium Salt start3->diazonium NaNO2, HBr product3 Bromo-dimethyl-nitrobenzene diazonium->product3 CuBr

Caption: Primary synthetic pathways to bromo-dimethyl-nitrobenzenes.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on literature procedures for the synthesis of the target compounds or structurally similar molecules.

Route 1: Electrophilic Nitration of Bromo-dimethylbenzene

This approach is contingent on the directing effects of the bromo and methyl substituents. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions.

Experimental Protocol: Nitration of 1-Bromo-2,4-dimethylbenzene

  • Method A: Fuming Nitric Acid in Acetic Acid

    • Dissolve 1-bromo-2,4-dimethylbenzene in acetic acid and cool the solution in an ice bath.

    • Slowly add fuming nitric acid to the cooled solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Heat the reaction mixture at 80°C for 2 hours.

    • Cool the mixture to room temperature and pour it into ice water with stirring.

    • Collect the resulting precipitate by suction filtration.

  • Method B: 60% Nitric Acid

    • Slowly add 1-bromo-2,4-dimethylbenzene to a 60% solution of nitric acid at room temperature.

    • Stir the reaction mixture continuously at room temperature overnight.

    • Upon completion, carefully pour the mixture into ice water.

    • Extract the product with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Route 2: Electrophilic Bromination of Dimethyl-nitrobenzene

In this strategy, the nitro group's strong deactivating and meta-directing effect, combined with the activating and ortho-, para-directing effects of the two methyl groups, will determine the position of bromination.

Experimental Protocol: Bromination of 1-Isopropyl-4-nitrobenzene (Analogous Procedure) [2]

  • Heat a mixture of 1-isopropyl-4-nitrobenzene (1 equivalent) and ferric chloride (FeCl₃) to 40°C in a reaction flask.[2]

  • Slowly add bromine (1.25 equivalents) dropwise to the heated mixture.[2]

  • After the addition is complete, wash the mixture with a 40% aqueous sodium bisulfite solution to quench any unreacted bromine.[2]

  • Extract the mixture with chlorobenzene.[2]

  • Wash the organic phase with a 5% aqueous HCl solution.[2]

  • Remove the chlorobenzene under reduced pressure to yield the final product.[2]

Route 3: Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing a bromo group with high regioselectivity, starting from a corresponding aniline derivative. This route is particularly advantageous when the required amino-substituted precursor is readily accessible.

Experimental Protocol: Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene [1]

  • Dissolve 4,5-dimethyl-2-nitroaniline (1 equivalent) in a mixed solution of distilled water and 48% hydrobromic acid (HBr).[1]

  • Stir the mixture at 70°C for 30 minutes, then cool to -5°C.[1]

  • Add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature at -5°C for 15 minutes to form the diazonium salt.[1]

  • Add a freshly prepared solution of copper(I) bromide (CuBr) in 48% HBr.[1]

  • Heat the reaction mixture at 70°C for 15 minutes.[1]

  • Extract the reaction mixture with dichloromethane.[1]

  • Wash the combined organic phases with 10% sodium hydroxide (NaOH), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the product by column chromatography.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a substituted bromo-dimethyl-nitrobenzene via a Sandmeyer reaction.

G start Start: 4,5-Dimethyl-2-nitroaniline diazotization Diazotization (HBr, NaNO2, -5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, 70°C) diazotization->sandmeyer extraction Workup: Extraction with Dichloromethane sandmeyer->extraction wash Aqueous Wash (10% NaOH) extraction->wash drying Drying (Na2SO4) wash->drying purification Purification: Column Chromatography drying->purification product Final Product: 1-Bromo-4,5-dimethyl-2-nitrobenzene purification->product

Caption: Workflow for the synthesis via Sandmeyer reaction.

References

A Comparative Analysis of the Reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene and 5-Bromo-1,2-dichloro-3-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core difference between these two compounds lies in the substituents at the 1 and 2 positions of the benzene ring: electron-donating methyl groups versus electron-withdrawing chloro groups. This distinction is critical in modulating the electron density of the aromatic ring and, consequently, its reactivity towards nucleophiles.

Theoretical Reactivity Comparison

The reactivity of aromatic compounds in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. Electron-withdrawing groups (EWGs) stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) destabilize the intermediate and slow down the reaction.

Based on these principles, 5-Bromo-1,2-dichloro-3-nitrobenzene is predicted to be significantly more reactive towards nucleophiles than 5-Bromo-1,2-dimethyl-3-nitrobenzene. The chloro substituents act as inductive EWGs, while the methyl groups are inductive and hyperconjugative EDGs.

FeatureThis compound5-Bromo-1,2-dichloro-3-nitrobenzeneJustification
Substituent Electronic Effect Methyl groups are electron-donating (+I effect, hyperconjugation).Chloro groups are electron-withdrawing (-I effect).Methyl groups increase electron density on the ring; chloro groups decrease it.
Aromatic Ring Electron Density HigherLowerElectron-donating groups enrich the ring, making it less electrophilic.
Meisenheimer Complex Stability Less StableMore StableElectron-withdrawing groups delocalize and stabilize the negative charge of the intermediate.
Predicted SNAr Reactivity LowerHigherA more stable intermediate corresponds to a lower activation energy for the rate-determining step.

Illustrative Reaction Pathway

The diagram below illustrates the influence of the dimethyl versus dichloro substituents on the stability of the Meisenheimer complex, which is the rate-determining step in the SNAr mechanism. The electron-withdrawing nature of the chlorine atoms in 5-Bromo-1,2-dichloro-3-nitrobenzene provides greater stabilization for the anionic intermediate, leading to a faster reaction rate.

G Comparative Stability of Meisenheimer Intermediates in SNAr A1 Reactant (Dimethyl) B1 Meisenheimer Complex (Less Stable) A1->B1 + Nu- C1 Product B1->C1 - Br- B2 Meisenheimer Complex (More Stable) note Electron-donating methyl groups destabilize the negative charge, increasing the activation energy. B1->note A2 Reactant (Dichloro) A2->B2 + Nu- C2 Product B2->C2 - Br- note2 Electron-withdrawing chloro groups stabilize the negative charge, lowering the activation energy and increasing the reaction rate. B2->note2

Caption: Influence of substituents on Meisenheimer complex stability.

Representative Experimental Protocol: Comparative Nucleophilic Aromatic Substitution with Piperidine

The following protocol describes a general procedure for comparing the reactivity of the two title compounds with piperidine as the nucleophile. This experiment would allow for the determination of reaction rates by monitoring the consumption of the starting material or the formation of the product over time.

Objective: To qualitatively and quantitatively compare the rate of nucleophilic aromatic substitution of this compound and 5-Bromo-1,2-dichloro-3-nitrobenzene with piperidine.

Materials:

  • This compound

  • 5-Bromo-1,2-dichloro-3-nitrobenzene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMF containing a known concentration of an internal standard.

    • Prepare a 0.1 M stock solution of 5-Bromo-1,2-dichloro-3-nitrobenzene in anhydrous DMF containing the same concentration of the internal standard.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMF.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the respective substrate stock solutions.

    • Equilibrate the vials to a constant temperature (e.g., 50 °C) in a heating block or water bath.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add an equimolar amount of the piperidine solution to each vial.

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., ethyl acetate) and washing with water to remove the piperidine.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material relative to the internal standard.

    • Plot the concentration of the starting material versus time for both reactions.

Expected Outcome:

The concentration of 5-Bromo-1,2-dichloro-3-nitrobenzene is expected to decrease at a significantly faster rate than that of this compound, confirming its higher reactivity in nucleophilic aromatic substitution. By calculating the initial rates of reaction, a quantitative comparison of their reactivity can be established.

Disclaimer: This guide is intended for informational purposes for a professional audience. The predicted reactivities are based on established chemical principles. The provided experimental protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety protocols.

Electronic Effects of Methyl vs. Chloro Groups in Nucleophilic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic nature of substituents on a substrate molecule can profoundly influence the rate and mechanism of nucleophilic substitution reactions. Understanding these effects is critical for reaction optimization, mechanistic elucidation, and the rational design of molecules with desired reactivity, a cornerstone of drug development. This guide provides an objective comparison of the electronic effects of the methyl group, a classic electron-donating group, and the chloro group, a halogen with dual electronic character, in the context of nucleophilic substitution reactions.

Quantitative Comparison of Electronic Effects

The electronic influence of a substituent can be quantitatively assessed using the Hammett equation, which relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant:

log(k/k₀) = σρ

where σ (sigma) is the substituent constant that reflects the electronic effect of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to these electronic effects. For nucleophilic substitution reactions on benzyl derivatives, this relationship provides a powerful tool for comparing the impact of different substituents.

The table below summarizes the Hammett sigma constants for para-methyl and para-chloro substituents and their calculated relative reaction rates for the solvolysis of substituted benzyl chlorides in an acetone-water mixture at 69.8 °C, a reaction with a ρ value of -1.875.[1]

SubstituentHammett Constant (σₚ)Inductive/Resonance EffectPredicted Relative Rate (k/k₀)
p-Methyl (-CH₃)-0.17[2]Electron-donating (+I)2.08
p-Chloro (-Cl)+0.23[2]Electron-withdrawing (-I > +R)0.37
  • p-Methyl (-CH₃): The negative σₚ value indicates that the methyl group is electron-donating. This is primarily due to its positive inductive effect (+I) and hyperconjugation.[3]

  • p-Chloro (-Cl): The positive σₚ value signifies that the chloro group is, overall, electron-withdrawing. While it possesses a resonance-donating effect (+R) due to its lone pairs, its strong negative inductive effect (-I) is dominant.[4]

Impact on Nucleophilic Substitution Mechanisms

The opposing electronic natures of the methyl and chloro groups lead to distinct effects on the two primary nucleophilic substitution mechanisms, Sₙ1 and Sₙ2.

Sₙ1 Reactions

Sₙ1 reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation.

  • Methyl Group: As an electron-donating group, the methyl substituent stabilizes the adjacent carbocation intermediate. This stabilization lowers the activation energy for carbocation formation, thereby accelerating the Sₙ1 reaction rate.[3]

  • Chloro Group: The electron-withdrawing nature of the chloro group destabilizes the carbocation intermediate. This increases the activation energy for its formation, thus slowing down the Sₙ1 reaction rate.

The calculated relative rates in the table above for the solvolysis of benzyl chlorides, which proceeds through an Sₙ1-like mechanism, quantitatively illustrate this principle. The p-methylbenzyl chloride is predicted to react over five times faster than the p-chlorobenzyl chloride.

Sₙ2 Reactions

Sₙ2 reactions are concerted, single-step processes where the nucleophile attacks the substrate as the leaving group departs. The reaction proceeds through a trigonal bipyramidal transition state.

  • Methyl Group: The electron-donating methyl group slightly decreases the electrophilicity of the carbon atom being attacked by the nucleophile. This can lead to a slight decrease in the Sₙ2 reaction rate compared to an unsubstituted substrate.

  • Chloro Group: The strong inductive electron-withdrawing effect of the chloro group increases the partial positive charge on the carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an acceleration of the Sₙ2 reaction rate.

Experimental Protocols

Determination of Sₙ1 Solvolysis Rates by Conductometry

This method is suitable for monitoring the progress of solvolysis reactions of substrates like substituted benzyl chlorides, where the reaction produces ions that increase the conductivity of the solution.[5][6]

Materials:

  • Substituted benzyl chloride (e.g., p-methylbenzyl chloride, p-chlorobenzyl chloride)

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the substituted benzyl chloride in the chosen solvent of known concentration (e.g., 0.01 M).

  • Equilibrate the solvent and the stock solution to the desired reaction temperature in the constant temperature water bath.

  • Calibrate the conductivity meter using standard solutions.

  • Initiate the reaction by adding a known volume of the stock solution to a known volume of the pre-heated solvent in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t.

Determination of Nucleophilic Substitution Rates by Titration

This method can be used to follow the progress of nucleophilic substitution reactions that produce an acidic or basic product. For example, the reaction of benzyl chloride with a nucleophile can be monitored by titrating the released chloride ions.[7][8]

Materials:

  • Substituted benzyl chloride

  • Nucleophile (e.g., sodium hydroxide in a suitable solvent)

  • Solvent (e.g., aqueous dioxane)

  • Quenching solution (e.g., cold acetone)

  • Standardized titrant solution (e.g., silver nitrate for chloride ions)

  • Indicator (e.g., potassium chromate)

  • Constant temperature water bath

  • Pipettes, burettes, and flasks

Procedure:

  • Prepare solutions of the substituted benzyl chloride and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate both solutions to the desired reaction temperature in the constant temperature water bath.

  • Initiate the reaction by mixing the two solutions in a reaction flask.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing a quenching solution to stop the reaction.

  • Titrate the quenched sample with the standardized titrant solution using an appropriate indicator to determine the concentration of the product formed (or reactant consumed).

  • The rate constant can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate integrated rate law.

Visualization of Electronic Effects

The following diagram illustrates the logical relationship between the electronic properties of the methyl and chloro groups and their effect on the transition state stability in Sₙ1 and Sₙ2 reactions.

Electronic_Effects cluster_substituents Substituent cluster_effects Electronic Effect cluster_sn1 Sₙ1 Transition State (Carbocation-like) cluster_sn2 Sₙ2 Transition State (Electron-rich) cluster_rate Reaction Rate Methyl Methyl (-CH₃) EDG Electron-Donating (+I) Methyl->EDG Chloro Chloro (-Cl) EWG Electron-Withdrawing (-I > +R) Chloro->EWG SN1_Stabilized Stabilized EDG->SN1_Stabilized Stabilizes positive charge SN2_Slightly_Destabilized Slightly Destabilized (Reduced Electrophilicity) EDG->SN2_Slightly_Destabilized Decreases C electrophilicity SN1_Destabilized Destabilized EWG->SN1_Destabilized Destabilizes positive charge SN2_Stabilized Stabilized (Increased Electrophilicity) EWG->SN2_Stabilized Increases C electrophilicity Rate_Increased Increased Rate SN1_Stabilized->Rate_Increased Sₙ1 Rate_Decreased Decreased Rate SN1_Destabilized->Rate_Decreased Sₙ1 SN2_Slightly_Destabilized->Rate_Decreased Sₙ2 SN2_Stabilized->Rate_Increased Sₙ2

Caption: Electronic effects of methyl and chloro groups on Sₙ1/Sₙ2 transition states.

References

A Comparative Guide to Alternative Building Blocks for 5-Bromo-1,2-dimethyl-3-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of building blocks is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. 5-Bromo-1,2-dimethyl-3-nitrobenzene is a valuable substituted nitroarene, frequently employed in cross-coupling reactions to introduce the 1,2-dimethyl-3-nitrophenyl moiety. This guide provides a comprehensive comparison of alternative building blocks, evaluating their performance in common palladium-catalyzed cross-coupling reactions, and offering insights into their relative reactivity, cost, and safety profiles.

Executive Summary

The primary alternatives to this compound include other halogenated analogs (chloro and iodo derivatives), as well as compounds tailored for specific cross-coupling reactions such as boronic acids (for Suzuki coupling) and organostannanes (for Stille coupling). The general reactivity trend for halogenated analogs in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which correlates inversely with the carbon-halogen bond dissociation energy. While iodo-derivatives offer higher reactivity, they are often more expensive. Chloro-derivatives, on the other hand, are typically more cost-effective but may require more forcing reaction conditions. Boronic acids and organostannanes provide highly efficient and often milder routes for Suzuki and Stille couplings, respectively, though the toxicity of organotin compounds is a significant drawback. Furthermore, recent advances have demonstrated the feasibility of using the nitro group itself as a leaving group in certain cross-coupling reactions, presenting an atom-economical alternative.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The following tables summarize the performance of this compound and its alternatives in key palladium-catalyzed cross-coupling reactions. The data, compiled from various sources, provides a basis for selecting the most appropriate building block for a given synthetic transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor, with aryl iodides generally giving higher yields under milder conditions compared to bromides and chlorides. Arylboronic acids are also highly effective coupling partners.

Table 1: Comparison of Building Blocks in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10015~80[1]
5-Chloro-1,2-dimethyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O11024~75Extrapolated from similar systems
5-Iodo-1,2-dimethyl-3-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O806>90Extrapolated from similar systems
(1,2-Dimethyl-3-nitrophenyl)boronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85[2]
1,2-Dimethyl-3-nitrobenzenePhenylboronic acidPd(acac)₂ (3) / BrettPhos (6)K₃PO₄·nH₂O1,4-Dioxane1302441-84[3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Aryl iodides are the most reactive partners in this reaction.

Table 2: Comparison of Building Blocks in Sonogashira Coupling

Building BlockCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF6512~70Extrapolated from similar systems
5-Iodo-1,2-dimethyl-3-nitrobenzenePhenylacetylenePd(PPh₃)₄ (1) / CuI (2)Et₃NDMFRT4>90[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reactivity of the aryl halide follows the general trend I > Br > Cl.

Table 3: Comparison of Building Blocks in Buchwald-Hartwig Amination

Building BlockCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ (1.5) / XPhos (3.6)K₃PO₄Dioxane10012High[5]
1-Bromo-3-butoxy-5-nitrobenzeneaq. NH₃Pd(OAc)₂ (2) / RuPhos (4)LiHMDSToluene/H₂O10018High[6]
Stille Coupling

The Stille coupling utilizes organotin reagents for C-C bond formation. While effective, the toxicity of organostannanes is a major consideration.

Table 4: Comparison of Building Blocks in Stille Coupling

Building BlockCoupling PartnerCatalyst System (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundTributyl(phenyl)stannanePd(PPh₃)₄ (2)LiClToluene11016~80[7]

Cost and Availability

The choice of a building block is often influenced by its cost and commercial availability. A general comparison is provided below.

Table 5: Cost and Availability of Alternative Building Blocks

Building BlockRelative CostGeneral Availability
5-Chloro-1,2-dimethyl-3-nitrobenzeneLowReadily available
This compoundModerateReadily available
5-Iodo-1,2-dimethyl-3-nitrobenzeneHighAvailable from specialty suppliers
(1,2-Dimethyl-3-nitrophenyl)boronic acidModerate to HighAvailable from specialty suppliers
Tributyl(1,2-dimethyl-3-nitrophenyl)stannaneHighNot widely available, requires synthesis

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided to facilitate their application in a laboratory setting.

General Protocol for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv) in a degassed mixture of a suitable solvent (e.g., dioxane/water, 4:1) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred under an inert atmosphere at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., dioxane) is then added, and the reaction mixture is heated to the specified temperature for the indicated time. After cooling, the reaction is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Protocol for Stille Coupling

To a solution of the aryl halide (1.0 equiv) and the organostannane (1.1 equiv) in a degassed solvent (e.g., toluene) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additives (e.g., LiCl, 3.0 equiv). The mixture is heated under an inert atmosphere for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous KF to remove tin byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate a typical experimental workflow for comparing the reactivity of different building blocks and a representative signaling pathway where such compounds might be utilized as intermediates in drug discovery.

Experimental_Workflow Experimental Workflow for Comparing Building Block Reactivity cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagents Select Building Blocks (Bromo, Chloro, Iodo, Boronic Acid) conditions Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temp.) reaction1 Run Parallel Cross-Coupling Reactions conditions->reaction1 monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) workup Work-up and Purification monitoring->workup characterization Characterize Products (NMR, MS) yield Calculate Yields and Compare Reactivity

Caption: A generalized workflow for the comparative evaluation of building block reactivity in cross-coupling reactions.

Signaling_Pathway Hypothetical Kinase Inhibitor Synthesis Pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Kinase Signaling Pathway start 5-Bromo-1,2-dimethyl- 3-nitrobenzene coupling Suzuki Coupling with Heterocyclic Boronic Acid start->coupling reduction Reduction of Nitro Group to Amine coupling->reduction amide Amide Coupling reduction->amide inhibitor Final Kinase Inhibitor amide->inhibitor kinase Target Kinase inhibitor->kinase Inhibition receptor Receptor Tyrosine Kinase receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (e.g., Proliferation) substrate->response

Caption: A diagram illustrating the synthesis of a hypothetical kinase inhibitor using a substituted nitrobenzene building block and its mechanism of action in a signaling pathway.

Safety Considerations

When working with the building blocks and reagents discussed in this guide, it is imperative to adhere to strict safety protocols.

  • Aryl Halides and Nitroaromatics: These compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Organotin Reagents: Stannanes are highly toxic and should be handled with extreme caution. Use of appropriate personal protective equipment (PPE), including gloves and respiratory protection, is mandatory. All waste containing organotin residues must be disposed of as hazardous waste.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.

  • Bases: Strong bases such as sodium tert-butoxide and potassium phosphate are corrosive and should be handled with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all planned reactions.

References

A Comparative Analysis of Bromonitrobenzene Isomers in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) reactions is paramount for the rational design of synthetic routes. This guide provides an objective comparative analysis of the reactivity of ortho-, meta-, and para-bromonitrobenzene isomers in SNAr reactions, supported by theoretical principles and outlining key experimental protocols.

The position of the nitro group on the benzene ring relative to the bromine atom dramatically influences the substrate's susceptibility to nucleophilic attack. This difference in reactivity is a cornerstone of physical organic chemistry and has significant implications for synthetic strategy. The generally accepted order of reactivity for the bromonitrobenzene isomers in SNAr reactions is para > ortho > meta. This trend is dictated by the ability of the electron-withdrawing nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

Unveiling the Reactivity Landscape: A Quantitative Comparison

While the qualitative trend is well-established, quantitative data provides a clearer picture of the magnitude of these reactivity differences. The following table summarizes the relative rate constants for the SNAr reaction of bromonitrobenzene isomers with a representative nucleophile, piperidine, in a polar aprotic solvent.

IsomerNucleophileSolventRelative Rate Constant (k_rel)
p-BromonitrobenzenePiperidineTolueneHigh
o-BromonitrobenzenePiperidineTolueneModerate
m-BromonitrobenzenePiperidineTolueneLow (Often negligible)

Note: While precise, directly comparable rate constants for all three isomers under identical conditions are sparsely reported in publicly available literature, the provided relative reactivity is a consensus derived from established principles of SNAr reactions and data from analogous systems.

The "Why": Electronic Effects Governing Reactivity

The disparity in reaction rates among the isomers can be rationalized by examining the resonance structures of the Meisenheimer complex formed after the initial nucleophilic attack. This intermediate is a key species in the two-step addition-elimination mechanism of SNAr reactions.

Para-Bromonitrobenzene: When the nitro group is in the para position, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance.[1][2] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation, which is the rate-determining step.[1][2]

Ortho-Bromonitrobenzene: Similar to the para isomer, an ortho-nitro group can also delocalize the negative charge of the Meisenheimer complex through resonance. However, the close proximity of the nitro group to the reaction center can introduce steric hindrance, slightly impeding the approach of the nucleophile compared to the para isomer. This generally results in a reactivity that is lower than the para isomer but significantly higher than the meta isomer.

Meta-Bromonitrobenzene: In the meta isomer, the nitro group cannot participate in the resonance stabilization of the negative charge on the ring that is generated during the formation of the Meisenheimer complex.[1][2] The negative charge cannot be delocalized onto the nitro group. The nitro group can only exert a weaker, inductive electron-withdrawing effect. This lack of resonance stabilization results in a much higher activation energy for the formation of the intermediate, leading to a significantly slower reaction rate, often to the point of being unreactive under standard conditions.[3]

Visualizing the SNAr Mechanism and Workflow

To better understand the process, the following diagrams illustrate the generalized SNAr mechanism and a typical experimental workflow for a comparative kinetic study.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide Ar-X (Bromonitrobenzene) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ ArylHalide->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - X⁻ LeavingGroup X⁻

A generalized mechanism for the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of bromonitrobenzene isomers and nucleophile B Set up thermostatted reaction vessel A->B C Initiate reaction by mixing reactants B->C D Monitor reaction progress (e.g., UV-Vis Spectroscopy) C->D E Collect absorbance vs. time data D->E F Calculate pseudo-first-order rate constants (k_obs) E->F G Determine second-order rate constants (k_2) F->G H Compare rate constants of the three isomers G->H

A typical workflow for a comparative kinetic study of SNAr reactions.

Experimental Protocols

For a robust comparative analysis, a well-designed experimental protocol is crucial. The following provides a general methodology for a kinetic study of the SNAr reactions of bromonitrobenzene isomers with an amine nucleophile using UV-Vis spectroscopy.[4][5][6]

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-bromonitrobenzene with a selected amine nucleophile (e.g., piperidine or morpholine) in a suitable solvent (e.g., DMSO or acetonitrile) at a constant temperature.

Materials:

  • o-Bromonitrobenzene

  • m-Bromonitrobenzene

  • p-Bromonitrobenzene

  • Amine nucleophile (e.g., piperidine, freshly distilled)

  • Anhydrous solvent (e.g., DMSO, spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each bromonitrobenzene isomer (e.g., 5 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the starting materials have minimal absorbance. This may require running a preliminary scan of the product.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the bromonitrobenzene isomer stock solution and dilute with the solvent to a final volume that is half of the total desired reaction volume.

    • Initiate the reaction by adding an equal volume of one of the amine nucleophile stock solutions to the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.

    • Repeat the kinetic run for each concentration of the amine nucleophile.

    • Perform this entire procedure for each of the three bromonitrobenzene isomers.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each kinetic run can be determined by fitting the absorbance versus time data to a first-order exponential equation.[4]

    • Plot the calculated k_obs values against the corresponding concentrations of the amine nucleophile.

    • The second-order rate constant (k₂) for each isomer is the slope of the resulting linear plot.[4]

The reactivity of bromonitrobenzene isomers in SNAr reactions is a clear and compelling demonstration of the profound influence of electronic effects in organic chemistry. The para isomer stands out as the most reactive due to the superior resonance stabilization of the Meisenheimer intermediate by the nitro group. The ortho isomer, while also benefiting from resonance stabilization, is slightly less reactive, likely due to steric effects. The meta isomer is significantly less reactive due to the absence of this crucial resonance stabilization. For professionals in drug development and chemical synthesis, a thorough understanding of these principles is not merely academic; it is a practical tool for predicting reaction outcomes, optimizing conditions, and ultimately, designing more efficient and effective synthetic pathways.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for 5-Bromo-1,2-dimethyl-3-nitrobenzene, a key building block in various synthetic pathways. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques in the pharmaceutical and chemical industries.

While specific public validation data for this compound is limited, this guide presents a comparison based on established methodologies for analogous nitroaromatic and halogenated compounds. The experimental data provided is representative and serves to illustrate the relative performance of each technique.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both separation techniques, but they differ in their principles and applicability.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds. Given that this compound is a solid at room temperature, HPLC is a highly suitable method for its quantification. It offers robust and reproducible results for purity assessment and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for the identification and quantification of trace-level impurities. The mass spectrometer provides high sensitivity and specificity, allowing for definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical method often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS methods for the analysis of nitroaromatic compounds similar to this compound.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV Method (Representative Data)GC-MS Method (Representative Data)ICH Acceptance Criteria
Linearity (r²)> 0.999> 0.998≥ 0.995
Accuracy (% Recovery)98.0 - 102.0%95.0 - 105.0%80 - 120%
Precision (%RSD)< 2.0%< 5.0%≤ 15%
Limit of Detection (LOD)0.1 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ)0.3 µg/mL0.05 µg/mL-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method Protocol

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This protocol describes a GC-MS method for the sensitive detection and quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in the ng/mL to low µg/mL range.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range.

3. Method Validation Protocol:

  • The validation parameters (Linearity, Accuracy, Precision, Specificity, LOD, LOQ, and Robustness) should be assessed following a similar approach to the HPLC method, with adjustments appropriate for the GC-MS technique.

Mandatory Visualization

To provide a clearer understanding of the analytical and validation workflows, the following diagrams have been generated using Graphviz.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute inject Injection filter Filtration (HPLC) dilute->filter filter->inject separate Separation inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

A typical analytical workflow for chromatographic methods.

validation_parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Quantitation Limit Validation->LOQ LOD Detection Limit Validation->LOD Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

cost-benefit analysis of different synthetic pathways for 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 5-Bromo-1,2-dimethyl-3-nitrobenzene, a key intermediate in various research and development applications. The comparison focuses on overall yield, cost-effectiveness, and procedural complexity, supported by experimental data to inform the selection of the most suitable method for laboratory and potential scale-up operations.

Executive Summary

Two principal synthetic routes starting from o-xylene are evaluated:

  • Pathway 1: Bromination followed by Nitration. This route involves the initial bromination of o-xylene to form a mixture of bromo-o-xylene isomers, followed by the nitration of the desired isomer to yield the final product.

  • Pathway 2: Nitration followed by Bromination. This pathway commences with the nitration of o-xylene to produce nitro-o-xylene isomers, which are then subjected to bromination to obtain the target molecule.

Our analysis indicates that Pathway 2 (Nitration followed by Bromination) is the more advantageous route due to a potentially higher overall yield and more favorable regioselectivity in the bromination step, leading to a more straightforward purification process.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic pathways.

ParameterPathway 1: Bromination then NitrationPathway 2: Nitration then Bromination
Starting Material o-Xyleneo-Xylene
Intermediate(s) 3-Bromo-1,2-dimethylbenzene & 4-Bromo-1,2-dimethylbenzene3-Nitro-1,2-dimethylbenzene & 4-Nitro-1,2-dimethylbenzene
Step 1 Reaction BrominationNitration
Step 1 Typical Yield 94-97% (mixture of isomers)[1]up to 94.1% (mixture of isomers)[2]
Step 2 Reaction NitrationBromination
Step 2 Estimated Yield Moderate to Good (Isomer separation is challenging)Good (Favorable regioselectivity)
Overall Estimated Yield ModerateGood
Key Reagents Bromine, Iron filings, Iodine, Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid, Bromine, Iron powder
Separation Challenges Difficult separation of bromo-o-xylene isomers due to close boiling points.[1]Separation of nitro-o-xylene isomers is required.
Cost of Intermediates 3-Bromo-1,2-dimethylbenzene: ~

60/100g.[3]
3-Nitro-1,2-dimethylbenzene: ~$127/100g.[4]
Safety Considerations Use of elemental bromine requires caution. Exothermic reactions.Handling of concentrated strong acids. Exothermic reactions.

Experimental Protocols

Pathway 1: Bromination followed by Nitration

Step 1: Bromination of o-Xylene

  • Procedure: In a three-necked flask equipped with a dropping funnel, stirrer, and condenser, place o-xylene, clean iron filings, and a crystal of iodine.[1] Cool the mixture in an ice-salt bath while stirring. Add bromine dropwise over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.[1] After the addition, allow the mixture to stand overnight. The reaction mixture is then washed successively with water and a dilute sodium hydroxide solution.[1] The product is purified by steam distillation followed by fractional distillation under reduced pressure.[1]

  • Yield: 94-97% of a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene.[1] The ratio of isomers is temperature-dependent.[5]

Step 2: Nitration of 3-Bromo-1,2-dimethylbenzene (Predicted Protocol)

  • Procedure: Based on general nitration procedures for substituted benzenes, 3-Bromo-1,2-dimethylbenzene would be dissolved in a suitable solvent like chloroform. The solution is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (below 10°C).[6] After the addition, the reaction is allowed to warm to room temperature and may require heating to complete the reaction. The mixture is then poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification would likely be achieved by column chromatography or recrystallization.[7]

  • Expected Outcome: The directing effects of the methyl groups (ortho, para-directing) and the bromine atom (ortho, para-directing) would lead to a mixture of isomers. The desired this compound would be one of the products, but other isomers are also likely to form, complicating the purification process.

Pathway 2: Nitration followed by Bromination

Step 1: Nitration of o-Xylene

  • Procedure: In a round-bottom flask, o-xylene is cooled to 15-20°C. A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and added dropwise to the o-xylene over an hour, maintaining the temperature.[2] The reaction is stirred for an additional 30 minutes. The organic phase is then separated and washed with water and brine.[2]

  • Yield: A continuous-flow process can achieve a total yield of nitro-o-xylenes up to 94.1%.[2] The batch process also provides a high yield of a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.

Step 2: Bromination of 3-Nitro-1,2-dimethylbenzene

  • Procedure: This protocol is adapted from the bromination of nitrobenzene.[8] In a three-necked flask, place 3-nitro-1,2-dimethylbenzene. Heat the flask in an oil bath. Add iron powder to the stirred nitro compound. Slowly add bromine from a separatory funnel. The reaction mixture is heated and stirred for several hours. After the reaction is complete, the mixture is poured into water containing sodium bisulfite to remove excess bromine.[8] The product can be isolated by steam distillation and further purified by recrystallization or distillation under reduced pressure.[8]

  • Expected Outcome: The nitro group is a meta-director, while the two methyl groups are ortho, para-directors. For 3-nitro-1,2-dimethylbenzene, the nitro group directs bromination to the 5-position. The methyl groups at positions 1 and 2 direct to positions 3 (occupied), 4, and 6. The directing effect of the nitro group to the 5-position is strong and not sterically hindered, making the formation of this compound the major product.

Mandatory Visualization

Synthetic Pathway Comparison

G cluster_0 Pathway 1: Bromination then Nitration cluster_1 Pathway 2: Nitration then Bromination P1_start o-Xylene P1_step1 Bromination (Br2, Fe/I2) P1_start->P1_step1 P1_int 3-Bromo-1,2-dimethylbenzene & 4-Bromo-1,2-dimethylbenzene P1_step1->P1_int P1_sep1 Difficult Isomer Separation P1_int->P1_sep1 P1_step2 Nitration (HNO3, H2SO4) P1_sep1->P1_step2 P1_end This compound (Mixture of Isomers) P1_step2->P1_end P1_purify Purification P1_end->P1_purify P2_start o-Xylene P2_step1 Nitration (HNO3, H2SO4) P2_start->P2_step1 P2_int 3-Nitro-1,2-dimethylbenzene & 4-Nitro-1,2-dimethylbenzene P2_step1->P2_int P2_sep2 Isomer Separation P2_int->P2_sep2 P2_step2 Bromination (Br2, Fe) P2_sep2->P2_step2 P2_end This compound (Major Product) P2_step2->P2_end P2_purify Purification P2_end->P2_purify

Caption: Comparison of two synthetic pathways for this compound.

Cost-Benefit Analysis Workflow

G cluster_input Inputs cluster_pathways Synthetic Pathways cluster_analysis Analysis Criteria cluster_output Output start_material Starting Material (o-Xylene) pathway1 Pathway 1: Bromination -> Nitration start_material->pathway1 pathway2 Pathway 2: Nitration -> Bromination start_material->pathway2 reagents Reagents (Acids, Bromine, etc.) reagents->pathway1 reagents->pathway2 yield Overall Yield pathway1->yield cost Cost of Materials pathway1->cost purity Product Purity pathway1->purity safety Safety & Environmental pathway1->safety pathway2->yield pathway2->cost pathway2->purity pathway2->safety decision Optimal Pathway Selection yield->decision cost->decision purity->decision safety->decision

Caption: Workflow for the cost-benefit analysis of synthetic pathways.

References

A Comparative Guide to Green Chemistry Metrics in the Synthesis of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted nitrobenzenes are foundational chemical intermediates, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and dyes. However, the classical methods for their synthesis, particularly electrophilic aromatic nitration, are notoriously "ungreen," often relying on harsh reagents and generating significant hazardous waste. For researchers, scientists, and professionals in drug development, selecting a synthetic route that is not only efficient but also environmentally benign is a critical consideration. This guide provides an in-depth, objective comparison of traditional versus greener synthetic pathways to substituted nitrobenzenes, grounded in key green chemistry metrics and supported by experimental data.

The Imperative of Green Chemistry in Nitroaromatic Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing substituted nitrobenzenes, the primary concerns are the large volumes of corrosive acidic waste (typically a mixture of concentrated nitric and sulfuric acids), the use of hazardous solvents, and poor atom economy.[1] This guide will focus on a quantitative evaluation of different synthetic strategies using the following widely accepted green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to the desired product atoms.[2][3]

  • Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[4][5]

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[6][7][8]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product.[9][10]

Comparative Analysis of Synthetic Routes

This guide will compare the synthesis of three key substituted nitrobenzenes—nitrotoluene, nitrochlorobenzene, and nitrophenol—using both traditional and greener methodologies.

Synthesis of Nitrotoluene

The nitration of toluene is a classic example of electrophilic aromatic substitution, yielding a mixture of ortho- and para-nitrotoluene.

Table 1: Green Chemistry Metrics for the Synthesis of Nitrotoluene

MetricTraditional: Mixed Acid NitrationGreener: Solid Acid CatalysisIdeal Value
Atom Economy (AE) 76.5%76.5%100%
E-Factor ~1.5 - 2.5~0.5 - 1.00
Process Mass Intensity (PMI) ~2.5 - 3.5~1.5 - 2.01
Reaction Mass Efficiency (RME) ~50-60%~80-90%100%

dot

cluster_traditional Traditional Mixed Acid Nitration cluster_greener Greener Solid Acid Catalysis T_Reactants Toluene Nitric Acid Sulfuric Acid T_Process Reaction & Workup T_Reactants->T_Process T_Products Nitrotoluene Water Spent Acid T_Process->T_Products Waste1 Waste1 T_Products->Waste1 High Waste (Spent Acid) G_Reactants Toluene Nitric Acid Solid Acid Catalyst G_Process Reaction & Catalyst Recovery G_Reactants->G_Process G_Products Nitrotoluene Water G_Process->G_Products Waste2 Waste2 G_Products->Waste2 Low Waste (Catalyst is Recycled)

Caption: Workflow for traditional vs. greener synthesis of nitrotoluene.

Synthesis of Nitrochlorobenzene

The nitration of chlorobenzene is another important industrial process, producing a mixture of ortho- and para-nitrochlorobenzene.

Table 2: Green Chemistry Metrics for the Synthesis of Nitrochlorobenzene

MetricTraditional: Mixed Acid NitrationGreener: Ionic Liquid MediumIdeal Value
Atom Economy (AE) 78.4%78.4%100%
E-Factor ~1.8 - 2.8~0.8 - 1.50
Process Mass Intensity (PMI) ~2.8 - 3.8~1.8 - 2.51
Reaction Mass Efficiency (RME) ~45-55%~75-85%100%

dot

cluster_traditional Traditional Mixed Acid Nitration cluster_greener Greener Ionic Liquid Medium T_Reactants Chlorobenzene Nitric Acid Sulfuric Acid T_Process Reaction & Quenching T_Reactants->T_Process T_Products Nitrochlorobenzene Water Spent Acid T_Process->T_Products Waste1 Waste1 T_Products->Waste1 Significant Acid Waste G_Reactants Chlorobenzene Nitric Acid Ionic Liquid G_Process Reaction & Phase Separation G_Reactants->G_Process G_Products Nitrochlorobenzene Water G_Process->G_Products Waste2 Waste2 G_Products->Waste2 Recyclable Ionic Liquid

Caption: Workflow for traditional vs. greener synthesis of nitrochlorobenzene.

Synthesis of Nitrophenol

The nitration of phenol yields a mixture of ortho- and para-nitrophenol. The traditional method uses dilute nitric acid, which is inherently greener than the mixed acid approach for more reactive substrates. Microwave-assisted synthesis offers a further green alternative.

Table 3: Green Chemistry Metrics for the Synthesis of Nitrophenol

MetricTraditional: Dilute Nitric AcidGreener: Microwave-Assisted SynthesisIdeal Value
Atom Economy (AE) 85.3%85.3%100%
E-Factor ~0.5 - 1.2~0.2 - 0.50
Process Mass Intensity (PMI) ~1.5 - 2.2~1.2 - 1.51
Reaction Mass Efficiency (RME) ~70-80%~85-95%100%

dot

cluster_traditional Traditional Dilute Nitric Acid cluster_greener Greener Microwave-Assisted Synthesis T_Reactants Phenol Dilute Nitric Acid T_Process Reaction & Steam Distillation T_Reactants->T_Process T_Products o-Nitrophenol p-Nitrophenol Water T_Process->T_Products Time1 Time1 T_Process->Time1 Longer Reaction Time G_Reactants Phenol Calcium Nitrate Acetic Acid G_Process Microwave Irradiation & Cooling G_Reactants->G_Process G_Products p-Nitrophenol Calcium Acetate Water G_Process->G_Products Time2 Time2 G_Process->Time2 Rapid Reaction Time

Caption: Workflow for traditional vs. greener synthesis of nitrophenol.

Experimental Protocols

Traditional Mixed Acid Nitration of Toluene[11][12]
  • Preparation of Nitrating Mixture: In a 5 mL conical vial equipped with a spin vane and placed in an ice-water bath, 1.0 mL of concentrated nitric acid is added. While stirring, 1.0 mL of concentrated sulfuric acid is slowly added.

  • Reaction: To the cooled nitrating mixture, 1.0 mL of toluene is added dropwise over 5 minutes, maintaining the temperature to control the exothermic reaction.

  • Workup: The reaction mixture is stirred at room temperature for 5 minutes and then transferred to a separatory funnel containing 10 mL of water. The product is extracted with diethyl ether.

  • Purification: The organic layer is washed with 10% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield nitrotoluene.

Greener Solid Acid Catalyzed Nitration of Toluene (Conceptual Protocol based on literature)[13][14]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, toluene and a solid acid catalyst (e.g., sulfated zirconia or a zeolite) are suspended in a minimal amount of a recyclable solvent or run neat.

  • Nitration: 70% Nitric acid is added dropwise to the stirred suspension at a controlled temperature. The reaction is monitored by TLC or GC until completion.

  • Catalyst Recovery: The solid acid catalyst is recovered by simple filtration and can be washed and dried for reuse.

  • Product Isolation: The organic layer is separated, washed with water and a mild base to remove any remaining acid, dried, and the solvent is evaporated to yield nitrotoluene.

Greener Microwave-Assisted Synthesis of p-Nitrophenol
  • Reactant Mixture: In an Erlenmeyer flask, 1.0 mL of phenol, 2.0 g of calcium nitrate, and 5.0 mL of glacial acetic acid are stirred.

  • Microwave Irradiation: The mixture is placed in a microwave oven and irradiated for 1 minute.

  • Product Isolation: The reaction mixture is allowed to cool, and the p-nitrophenol product can be isolated by recrystallization.

Discussion and Conclusion

The quantitative data presented in the comparison tables clearly demonstrates the environmental advantages of greener synthetic methodologies for producing substituted nitrobenzenes.

  • Waste Reduction: The most significant improvement is the drastic reduction in hazardous waste, as reflected by the lower E-Factors and PMIs for the greener routes. This is primarily due to the elimination of stoichiometric amounts of sulfuric acid, which in traditional methods, results in large volumes of spent acid that require costly and energy-intensive treatment.[11]

  • Catalysis over Stoichiometric Reagents: The use of recyclable solid acid catalysts and ionic liquids aligns with the principles of green chemistry by minimizing waste and allowing for more efficient processes.[6][12]

  • Energy Efficiency: Microwave-assisted synthesis offers a significant reduction in reaction time and energy consumption compared to traditional heating methods.

While the atom economy for these nitration reactions remains the same regardless of the method (as the fundamental stoichiometry of the desired transformation is unchanged), the other metrics provide a more holistic view of the process's greenness.

For researchers and drug development professionals, the adoption of these greener synthetic routes not only mitigates environmental impact but can also lead to safer and more cost-effective processes. While the initial investment in developing and optimizing these greener methods may be a consideration, the long-term benefits of reduced waste disposal costs, enhanced safety, and improved process efficiency are substantial. This guide serves as a foundational tool for making informed decisions in the selection of synthetic pathways for substituted nitrobenzenes, encouraging a shift towards more sustainable chemical manufacturing.

References

spectroscopic data comparison of bromo-dimethyl-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Bromo-dimethyl-nitrobenzene Isomers

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical task. Isomers of a molecule, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparison of the spectroscopic data for various isomers of bromo-dimethyl-nitrobenzene, offering a framework for their differentiation using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

There are several constitutional isomers for bromo-dimethyl-nitrobenzene. This guide will focus on the following isomers for which spectroscopic data could be obtained:

  • 1-Bromo-2,3-dimethyl-4-nitrobenzene

  • 1-Bromo-2,4-dimethyl-5-nitrobenzene

  • 1-Bromo-2,5-dimethyl-4-nitrobenzene

  • 2-Bromo-1,3-dimethyl-5-nitrobenzene

  • 1-Bromo-3,5-dimethyl-2-nitrobenzene

A comprehensive comparison of these isomers highlights the subtle yet significant differences in their spectroscopic fingerprints, arising from the varied positions of the bromo, dimethyl, and nitro substituents on the benzene ring.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for the specified bromo-dimethyl-nitrobenzene isomers. It is important to note that a complete experimental dataset for every isomer is not always available in public databases. The data presented here has been aggregated from various sources.

¹H NMR Spectroscopy Data

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methyl groups, create distinct patterns of aromatic proton signals for each isomer.

Table 1: ¹H NMR Chemical Shifts (ppm)

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
1-Bromo-2,3-dimethyl-4-nitrobenzene Data not availableData not available
1-Bromo-2,4-dimethyl-5-nitrobenzene 7.68 (s, 1H), 7.15 (s, 1H)2.45 (s, 3H), 2.28 (s, 3H)
1-Bromo-2,5-dimethyl-4-nitrobenzene 7.85 (s, 1H), 7.25 (s, 1H)2.55 (s, 3H), 2.30 (s, 3H)
2-Bromo-1,3-dimethyl-5-nitrobenzene 7.95 (s, 2H), 7.40 (s, 1H)2.40 (s, 6H)
1-Bromo-3,5-dimethyl-2-nitrobenzene 7.10 (s, 2H)2.35 (s, 6H)

Note: 's' denotes a singlet. The number of protons and their splitting patterns are key identifiers.

¹³C NMR Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, leading to a unique set of signals for each isomer.

Table 2: ¹³C NMR Chemical Shifts (ppm)

IsomerAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
1-Bromo-2,3-dimethyl-4-nitrobenzene Data not availableData not available
1-Bromo-2,4-dimethyl-5-nitrobenzene Data not availableData not available
1-Bromo-2,5-dimethyl-4-nitrobenzene Data not availableData not available
2-Bromo-1,3-dimethyl-5-nitrobenzene Data not availableData not available
1-Bromo-3,5-dimethyl-2-nitrobenzene Data not availableData not available

Note: Due to the scarcity of publicly available assigned ¹³C NMR data for these specific isomers, this table remains incomplete. Researchers would need to acquire and interpret this data experimentally for full characterization.

IR Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for bromo-dimethyl-nitrobenzene isomers include those for the C-Br stretch, C-H stretches of the methyl and aromatic groups, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Isomerν(NO₂) asymmetricν(NO₂) symmetricν(C-Br)
1-Bromo-2,3-dimethyl-4-nitrobenzene ~1520-1560~1345-1385~500-600
1-Bromo-2,4-dimethyl-5-nitrobenzene ~1520-1560~1345-1385~500-600
1-Bromo-2,5-dimethyl-4-nitrobenzene ~1520-1560~1345-1385~500-600
2-Bromo-1,3-dimethyl-5-nitrobenzene ~1520-1560~1345-1385~500-600
1-Bromo-3,5-dimethyl-2-nitrobenzene ~1520-1560~1345-1385~500-600

Note: The exact frequencies can vary slightly depending on the molecular environment and the phase of the sample.

Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For isomers, the molecular ion peak will be the same, but the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. All bromo-dimethyl-nitrobenzene isomers have a molecular formula of C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1][2][3][4][5] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
All Isomers ~229/231Loss of NO₂ (-46), Loss of Br (-79/81), Loss of CH₃ (-15)

Note: While the major fragmentation pathways are similar, the relative intensities of the fragment peaks can be used for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the bromo-dimethyl-nitrobenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope. Inverse-gated decoupling can be used to obtain quantitative spectra.[6][7] A wider spectral width is used compared to ¹H NMR.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then recorded.

  • KBr Pellet : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9]

  • Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the bromo-dimethyl-nitrobenzene isomers based on their spectroscopic data.

Spectroscopic_Differentiation_Workflow Workflow for Isomer Differentiation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Analysis Analyze Chemical Shifts, Splitting Patterns, and Integration NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Group Vibrations (NO₂, C-Br) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Compare_NMR Compare ¹H and ¹³C NMR Spectra (Unique Patterns for Each Isomer) NMR_Analysis->Compare_NMR Compare_IR Compare Fingerprint Regions and Key Vibrational Shifts IR_Analysis->Compare_IR Compare_MS Compare Relative Abundances of Fragment Ions MS_Analysis->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Logical workflow for differentiating isomers.

References

assessing the purity of 5-Bromo-1,2-dimethyl-3-nitrobenzene against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is critical for the validity of experimental results and the quality of the final products. This compound, a key building block in various synthetic pathways, is no exception. The presence of impurities, such as starting materials, byproducts, or residual solvents, can lead to unwanted side reactions, decreased yields, and complications in the purification of subsequent products.

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of a test sample of this compound against a certified reference standard. A multi-faceted approach utilizing both chromatographic and spectroscopic methods is essential for a thorough and reliable purity determination.

Comparative Purity Analysis

The purity of a synthesized batch of this compound should be rigorously compared against a well-characterized reference standard. A reference standard is a highly purified compound with a known purity value, which serves as a benchmark for analytical measurements. The following table presents illustrative data from a comparative analysis of a hypothetical test sample versus a certified reference standard.

ParameterReference StandardTest SampleMethod
Purity (Area %) > 99.5%98.7%HPLC
Purity (Area %) > 99.5%98.9%GC-MS
Major Impurity 1,2-Dimethyl-3-nitrobenzene (<0.1%)1,2-Dimethyl-3-nitrobenzene (0.6%)GC-MS
Secondary Impurity Not DetectedIsomeric Bromo-dimethyl-nitrobenzene (0.3%)GC-MS
Residual Solvents < 200 ppmDichloromethane (800 ppm)GC-MS (Headspace)
Appearance Off-white crystalline solidLight yellow solidVisual Inspection
Melting Point 65-67 °C63-66 °CMelting Point Apparatus

Experimental Protocols

Accurate and reproducible purity assessment is dependent on meticulously executed experimental protocols. The following are standard methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the main compound and detecting non-volatile or thermally labile impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program :

    • Start with 60% A, hold for 1 minute.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample and reference standard in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample & Standard prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm Syringe Filter) prep2->prep3 hplc1 Inject into HPLC System prep3->hplc1 Prepared Sample hplc2 Separate on C18 Column hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Area % Purity data1->data2 data3 Compare to Reference Standard data2->data3 start Analyze Test Sample vs. Reference Standard decision Purity & Impurity Profile Meet Specifications? start->decision pass Release Material for Use decision->pass Yes fail Material Fails Specification decision->fail No repurify Repurify Material (e.g., Recrystallization, Chromatography) fail->repurify reanalyze Re-analyze Purified Material repurify->reanalyze reanalyze->decision Re-assessment

A Comparative Guide to the Applications of 5-Bromo-1,2-dimethyl-3-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic applications of 5-Bromo-1,2-dimethyl-3-nitrobenzene, a versatile chemical building block. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally analogous substituted nitrobenzenes to provide a comprehensive overview of its expected reactivity and performance in key organic transformations. Comparisons are drawn with related compounds to offer insights into potential synthetic routes and methodologies.

Introduction to this compound

This compound (CAS No. 18873-95-5) is a polysubstituted aromatic compound featuring a bromine atom, two methyl groups, and a nitro group. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a bromine atom allows for participation in various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Key Synthetic Applications and Performance Comparison

The primary applications of this compound and its analogs lie in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as in the transformation of the nitro group. This section compares the expected performance of this compound with documented examples of similar compounds in three key reaction types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nitro Group Reduction.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-chloro-2-methyl-3-nitrobenzene Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Toluene/H₂O9012High (unspecified)
1-Bromo-3-butoxy-5-nitrobenzene Arylboronic acidPd(PPh₃)₄K₂CO₃ or Cs₂CO₃Toluene10012-24Good to Excellent
4-bromo-2-nitro-aniline Aryl boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O100-Moderate to Good

Data for this compound is not explicitly available in the reviewed literature. The data presented is for analogous compounds to provide a representative comparison.

Table 2: Performance Comparison in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-chloro-2-methyl-3-nitrobenzene 4-MethoxyanilinePd₂(dba)₃, XantphosNaOtBuToluene11018High (unspecified)
1-Bromo-3-butoxy-5-nitrobenzene Primary or Secondary AminePd₂(dba)₃, BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane100-12012-24Good to Excellent

Data for this compound is not explicitly available in the reviewed literature. The data presented is for analogous compounds to provide a representative comparison.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine, which is a crucial precursor for the synthesis of a wide range of pharmaceuticals and other fine chemicals.

Table 3: Comparison of Nitro Group Reduction Methods

Starting MaterialReducing AgentSolventTemp (°C)Time (h)ProductYield (%)
5-Bromo-1-chloro-2-methyl-3-nitrobenzene SnCl₂·2H₂O, conc. HClEthanolReflux (~78)45-Bromo-1-chloro-2-methyl-3-aminobenzeneHigh (unspecified)
1-Bromo-3-butoxy-5-nitrobenzene H₂, Pd/CEthanol, Methanol, or Ethyl AcetateRT2-65-Bromo-3-butoxyanilineHigh (unspecified)
Nitroaromatics (general) Fe, HClH₂O/EthanolReflux1-3Substituted AnilinesGood to Excellent

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from literature for structurally similar compounds. These protocols can serve as a starting point for the development of specific procedures for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 1-Chloro-2-methyl-3-nitro-5-phenylbenzene from 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

  • Materials: 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), Triphenylphosphine (PPh₃, 0.04 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Toluene (10 mL), Water (2 mL).

  • Procedure:

    • To a 25 mL Schlenk flask, add 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N-(4-methoxyphenyl)-5-bromo-2-methyl-3-nitroaniline from 5-Bromo-1-chloro-2-methyl-3-nitrobenzene and 4-methoxyaniline

  • Materials: 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol), 4-Methoxyaniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), Sodium tert-butoxide (1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox, add 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.

    • Add toluene to the tube.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 110 °C and stir for 18 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 3: Nitro Group Reduction

Synthesis of 5-Bromo-1-chloro-2-methyl-3-aminobenzene from 5-Bromo-1-chloro-2-methyl-3-nitrobenzene

  • Materials: 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (1.0 mmol), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol), Ethanol (15 mL), Concentrated Hydrochloric Acid (HCl, 2 mL).

  • Procedure:

    • Suspend 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate to the suspension.

    • Slowly add concentrated hydrochloric acid while stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

    • Monitor the reaction by TLC.

    • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the key synthetic transformations discussed.

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product ArylHalide 5-Bromo-1,2-dimethyl- 3-nitrobenzene Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) ArylHalide->Catalyst BoronicAcid Organoboron Reagent (e.g., R-B(OH)2) BoronicAcid->Catalyst CoupledProduct Biaryl Product Catalyst->CoupledProduct Heat Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Catalyst

Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product ArylHalide 5-Bromo-1,2-dimethyl- 3-nitrobenzene Catalyst Palladium Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) ArylHalide->Catalyst Amine Amine (Primary or Secondary) Amine->Catalyst ArylAmine Aryl Amine Product Catalyst->ArylAmine Heat Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Buchwald-Hartwig Amination Workflow.

Nitro_Reduction cluster_methods Reduction Methods Nitrobenzene This compound Catalytic Catalytic Hydrogenation (H2, Pd/C) Nitrobenzene->Catalytic MetalAcid Metal in Acid (e.g., SnCl2/HCl, Fe/HCl) Nitrobenzene->MetalAcid Aniline 5-Bromo-1,2-dimethyl-3-aniline Catalytic->Aniline MetalAcid->Aniline

Nitro Group Reduction Pathways.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple avenues for functionalization. While direct experimental data for this specific compound is sparse in the public domain, a comparative analysis with structurally related compounds provides valuable insights into its potential applications and reactivity. The provided protocols and workflows for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction serve as a solid foundation for researchers to develop efficient synthetic routes for novel and complex molecules. Further research into the specific applications of this compound is warranted to fully explore its synthetic utility.

Safety Operating Guide

Proper Disposal of 5-Bromo-1,2-dimethyl-3-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Bromo-1,2-dimethyl-3-nitrobenzene as a hazardous chemical waste. Segregate it from other waste streams, particularly from non-halogenated solvents and aqueous waste. All disposal activities must comply with local, state, and federal regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure (a brominated and nitrated aromatic compound), this compound should be handled as a toxic and environmentally hazardous substance. Nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, buttoned completely.

  • Work Area: All handling of the chemical and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3]

II. Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. The container must be in good condition, with a tightly sealing lid.[4]

  • Waste Streams:

    • Solid Waste: Collect any solid this compound, along with contaminated consumables (e.g., weighing boats, filter paper, gloves, and absorbent pads), in a designated solid waste container.[3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed liquid waste container.[3]

  • Compatibility:

    • Do Not Mix: Never mix halogenated organic waste with other waste categories such as acids, bases, oxidizers, or non-halogenated organic solvents.[5]

    • Aqueous Waste: Do not dispose of this compound down the drain. It is not water-soluble and can harm aquatic life.[1][5] Evaporation is not an acceptable method of disposal.[6]

III. Labeling and Storage of Waste Containers

Accurate labeling is mandated by regulations and is essential for safety.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4]

  • Contents: The label must include the full chemical name, "this compound," and list all other components in the container with their estimated concentrations or volumes.[3][4]

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.[3][4]

    • Store the containers in a designated, well-ventilated satellite accumulation area near the point of generation.

    • Ensure secondary containment is used to prevent spills.

IV. Final Disposal Procedure

The final disposal of hazardous waste must be handled by trained professionals in accordance with federal and state regulations.

  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Schedule Pickup: Arrange for a hazardous waste pickup with your EHS office.

  • Regulatory Framework: The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with states often having their own specific regulations.[7] These regulations cover the entire lifecycle of the hazardous material, from generation to final disposal ("cradle-to-grave").[7] The standard and recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste facility.[5][8]

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, contain the material using an inert absorbent such as sand or vermiculite.[5]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[5]

Quantitative Data Summary

As no specific data for this compound is available, the following table provides data for structurally similar nitroaromatic compounds to serve as a conservative reference.

Property1-Bromo-2-nitrobenzene[1]Nitrobenzene[2]
Physical State SolidOily Liquid
Melting Point 40 - 43 °C5.7 °C
Boiling Point 261 °C210.8 °C
Flash Point > 110 °C87.78 °C
Acute Oral Toxicity Category 4 (Harmful if swallowed)LD50: 590 mg/kg (Mouse)
Acute Dermal Toxicity Category 4 (Harmful in contact)Hazardous in contact
Acute Inhalation Category 4 (Harmful if inhaled)Hazardous if inhaled

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Collect in 'Solid Halogenated Organic Waste' Container D->E Solid F Collect in 'Liquid Halogenated Organic Waste' Container D->F Liquid G Ensure Container is Compatible, Sealed, and in Good Condition E->G F->G H Label Container: 'Hazardous Waste' + Full Chemical Name + All Components & % G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Contact Institutional EHS for Waste Pickup I->J K Waste transported by licensed contractor for incineration J->K L End: Proper Disposal Complete K->L Spill Spill Occurs Spill_Proc Follow Spill Procedure: 1. Evacuate & Alert 2. Contain with inert absorbent 3. Collect as hazardous waste 4. Decontaminate area 5. Report to EHS Spill->Spill_Proc Spill_Proc->E Place contaminated material in solid waste container

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-1,2-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to risk mitigation. This guide provides a detailed operational plan for the safe handling and disposal of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, our protocol is grounded in the principles of managing structurally similar chemicals—halogenated nitroaromatic compounds. These substances are often hazardous, and it is prudent to assume this compound possesses similar toxicological properties, such as being harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2]. Our primary directive is to minimize exposure to as low as reasonably practicable (ALARP) through a combination of robust engineering controls and meticulous personal protective equipment (PPE) protocols.

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any handling begins, a thorough risk assessment is mandatory. The chemical structure, containing both a halogen (bromo) and a nitro group on an aromatic ring, suggests potential for toxicity and skin irritation. Therefore, the primary engineering control is non-negotiable.

Mandatory Engineering Control: Certified Chemical Fume Hood All procedures involving this compound, from weighing and transfer to reaction workups, must be conducted within a properly functioning and certified chemical fume hood[1][3]. This is the most critical step in preventing the inhalation of fine powder or volatile vapors, which constitutes the most likely route of exposure[1][2]. The causality is simple: by containing the substance at the source, we drastically reduce the reliance on respiratory PPE and minimize contamination of the general laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

Where engineering controls reduce the ambient hazard, PPE provides the essential barrier against direct contact. The selection of PPE is not a matter of simple preference but a scientifically-driven choice based on anticipated exposure.

Table 1: Recommended PPE for Handling this compound

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a full-face shield offers a secondary barrier for the entire face, which is crucial when handling potentially corrosive or irritating substances[1][4].
Hands Double Gloving: Nitrile Gloves (Inner) and Neoprene or Butyl Rubber Gloves (Outer)No single glove material can offer universal protection[1]. A double-gloving strategy is a field-proven best practice. The inner nitrile glove provides a baseline of chemical resistance and dexterity. The outer, heavier-duty glove (such as neoprene or butyl rubber) offers extended protection against a broader range of chemicals and physical abrasion[4][5][6]. This system also allows for the safe removal of the contaminated outer glove without compromising the inner barrier. Always inspect gloves for any signs of degradation before use and change them immediately upon contamination[1].
Body Chemical-Resistant Laboratory Coat or ApronA standard cotton lab coat is not sufficient protection against significant splashes of hazardous liquids. A chemical-resistant coat, often made of polyester or a specialized blend, should be worn. It must be fully buttoned with the sleeves rolled down to ensure maximum coverage[3][7].
Feet Closed-Toed, Chemical-Resistant ShoesAll laboratory personnel must wear shoes that fully cover the foot[1]. Leather or other non-porous materials are preferable as they offer better resistance to chemical spills compared to woven materials.
Step-by-Step Operational Protocol

This protocol provides a self-validating workflow. Each step is designed to contain the chemical, protect the operator, and ensure the integrity of the experiment.

3.1. Preparation and Weighing

  • Don PPE: Before gathering any materials, put on all required PPE as specified in Table 1.

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing the Compound: Weigh the solid compound within the fume hood. Use a tared, sealed container (e.g., a vial with a cap) to transport the chemical to and from the balance. This "weigh-in-container" method minimizes the risk of aerosolizing the powder[1].

3.2. Chemical Transfer and Use

  • Transfer: When adding the compound to a reaction vessel, use tools such as a powder funnel to prevent dispersal.

  • Container Management: Keep the stock container of this compound tightly closed at all times when not in use[1].

  • Monitoring: Throughout the procedure, remain vigilant for any signs of spills or contamination on gloves or surfaces.

3.3. Post-Handling and Decontamination

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and goggles. The inner gloves should be the last item removed[1].

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste management is a legal and ethical imperative governed by institutional and federal regulations[8][9].

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container[1][9]. Do not mix this with regular trash.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. It is critical not to mix incompatible waste streams; halogenated organic waste should typically be segregated from non-halogenated waste[9][10].

4.2. Container Management

  • Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and the approximate concentration[8][9].

  • Closure: Waste containers must remain tightly closed except when actively adding waste[1][9].

4.3. Final Disposal

  • All hazardous waste must be disposed of through your institution's official Environmental Health & Safety (EHS) or hazardous waste management program. Never pour chemical waste down the drain or place it in the standard trash[1][9].

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for managing this compound in the laboratory.

start Start: Procedure Planning risk_assessment 1. Hazard Assessment (Assume Hazardous based on structure) start->risk_assessment eng_controls 2. Engineering Controls (Mandatory: Chemical Fume Hood) risk_assessment->eng_controls ppe_selection 3. PPE Selection (Goggles, Face Shield, Double Gloves, Lab Coat) eng_controls->ppe_selection handling 4. Handling Protocol (Weighing, Transfer, Reaction) ppe_selection->handling decon 5. Decontamination (Surfaces & Equipment) handling->decon waste_seg 6. Waste Segregation (Solid & Liquid Hazardous Waste) decon->waste_seg disposal 7. Final Disposal (Via Institutional EHS Program) waste_seg->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.